Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Description
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Properties
IUPAC Name |
methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMVKAZSQQFHRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655429 | |
| Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035235-10-9 | |
| Record name | Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Introduction: A Versatile Building Block in Chemical Synthesis
This compound is a polyfunctional β-ketoester of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive 1,3-dicarbonyl system and an ortho-substituted bromophenyl ring, makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds. The strategic placement of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the β-ketoester moiety is primed for diverse chemical transformations. This guide provides a comprehensive overview of a proposed synthetic route, a detailed experimental protocol, and a thorough characterization framework for this target compound.
Part 1: The Synthetic Strategy - A Retrosynthetic Approach
The most logical and efficient pathway to construct this compound is through a base-mediated carbon-carbon bond formation. A retrosynthetic analysis reveals a crossed Claisen condensation as the key strategic step.
Caption: Retrosynthetic analysis of the target molecule.
This disconnection points to two readily available or easily synthesized starting materials: 2-bromoacetophenone and dimethyl oxalate . The synthesis will therefore proceed in two main stages:
-
Preparation of the Key Intermediate: Synthesis of 2-bromoacetophenone via bromination of acetophenone.
-
Core Condensation Reaction: A crossed Claisen condensation between the enolate of 2-bromoacetophenone and dimethyl oxalate to yield the final product.
Part 2: Synthesis and Mechanism
Stage 1: Synthesis of 2-Bromoacetophenone
2-Bromoacetophenone is a well-known lachrymator and a versatile synthetic intermediate.[1] It is typically prepared by the alpha-bromination of acetophenone.[2][3]
Reaction: Acetophenone → 2-Bromoacetophenone Reagent: Bromine (Br₂) Solvent: Acetic Acid or Ether with a catalyst like AlCl₃.[1][2]
The reaction proceeds via an acid-catalyzed enol formation, followed by electrophilic attack by bromine.
Stage 2: Crossed Claisen Condensation
The core of the synthesis is the Claisen condensation , a fundamental reaction for forming β-ketoesters.[4][5] In this "crossed" variant, the enolate derived from 2-bromoacetophenone acts as the nucleophile, attacking one of the electrophilic carbonyls of dimethyl oxalate.
Mechanism Insight: The choice of base is critical. Sodium methoxide (NaOMe) is ideal as it matches the alkoxy group of the ester (dimethyl oxalate), preventing transesterification side reactions.[6][7] The reaction requires a stoichiometric amount of base because the product, a β-dicarbonyl compound, is significantly more acidic (pKa ≈ 11) than the alcohol byproduct (methanol, pKa ≈ 16).[5] The final deprotonation of the product by the alkoxide base drives the equilibrium towards the product side, making the reaction thermodynamically favorable.[4]
Caption: Key mechanistic steps of the Claisen condensation.
Part 3: Detailed Experimental Protocols
Safety Precaution: 2-Bromoacetophenone is a potent lachrymator and irritant.[1] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 5.00 g | 25.1 mmol |
| Dimethyl oxalate | C₄H₆O₄ | 118.09 | 3.26 g | 27.6 mmol |
| Sodium Methoxide | CH₃ONa | 54.02 | 1.50 g | 27.6 mmol |
| Methanol (anhydrous) | CH₃OH | 32.04 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | - |
| Saturated NaCl (brine) | NaCl | 58.44 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the synthesis.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (50 mL) and cool to 0°C in an ice bath. Carefully add sodium methoxide (1.50 g, 27.6 mmol) in portions, allowing it to dissolve completely.
-
Reagent Addition: To this cooled solution, add dimethyl oxalate (3.26 g, 27.6 mmol). In a separate flask, dissolve 2-bromoacetophenone (5.00 g, 25.1 mmol) in a minimal amount of anhydrous methanol.
-
Condensation: Add the 2-bromoacetophenone solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: Stir the resulting mixture at 0°C for an additional hour, then remove the ice bath and allow it to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0°C and quench by slowly adding 1M aqueous HCl until the solution is acidic (pH ≈ 2).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and saturated aqueous NaCl (brine, 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.
Part 4: Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups present.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃): The molecule exists as a mixture of keto and enol tautomers. The data below is for the major keto form.
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Notes |
| O-CH₃ (Ester) | 3.90 - 4.00 | Singlet (s) | 3H | Typical methyl ester chemical shift. |
| -C(=O)-CH₂ -C(=O)- | 4.60 - 4.70 | Singlet (s) | 2H | Methylene protons between two carbonyl groups. |
| Aromatic H | 7.30 - 7.80 | Multiplet (m) | 4H | Complex pattern due to ortho-disubstitution. |
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃):
| Carbon Assignment | Predicted Shift (δ, ppm) |
| C H₃ (Ester) | 53.0 |
| -C(=O)-C H₂-C(=O)- | 48.5 |
| C -Br (Aromatic) | 122.0 |
| Aromatic C -H | 127.0 - 134.0 |
| Aromatic C -C=O | 137.0 |
| C =O (Ester) | 161.0 |
| C =O (Keto-ester) | 185.0 |
| C =O (Aryl Ketone) | 192.0 |
Infrared (IR) Spectroscopy (Predicted, KBr or thin film):
| Wavenumber (cm⁻¹) | Functional Group | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1740-1720 | C=O stretch (Ester) | Strong |
| 1720-1700 | C=O stretch (Keto-ester) | Strong |
| 1690-1670 | C=O stretch (Aryl Ketone) | Strong |
| 1600-1450 | C=C stretch (Aromatic) | Medium-Strong |
| 1250-1100 | C-O stretch (Ester) | Strong |
| 750-700 | C-Br stretch | Medium |
Mass Spectrometry (MS-EI):
-
Molecular Ion (M⁺): Expect a pair of peaks corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
m/z ≈ 284 (for C₁₁H₉⁷⁹BrO₄)
-
m/z ≈ 286 (for C₁₁H₉⁸¹BrO₄)
-
-
Isotopic Pattern: The M⁺ and [M+2]⁺ peaks should be of nearly equal intensity (approximately 1:1 ratio), which is the characteristic signature of a monobrominated compound.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of •OCH₃ (m/z 31) and •COOCH₃ (m/z 59), and a prominent peak for the 2-bromobenzoyl cation (m/z 183/185).
References
An In-depth Technical Guide to Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate, a versatile β-keto ester with significant potential in synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, a plausible synthetic route grounded in established organic chemistry principles, its expected reactivity, and potential applications, particularly in medicinal chemistry. While direct experimental data for this specific ortho-isomer is limited in publicly accessible literature, this guide constructs a robust profile based on well-understood chemical theories and data from analogous structures.
Introduction and Core Molecular Profile
This compound is a dicarbonyl compound featuring a methyl ester and a ketone separated by a methylene group, classifying it as a β-keto ester. The presence of a bromine atom at the ortho position of the phenyl ring introduces specific steric and electronic effects that influence its reactivity and potential applications. As a 1,3-dicarbonyl compound, it is a valuable synthetic intermediate, with the active methylene group and two electrophilic carbonyl centers providing multiple avenues for chemical transformations.[1][2]
The 2,4-dioxobutanoate scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including as enzyme inhibitors.[3][4][5] The strategic placement of the bromophenyl group makes this molecule an attractive building block for creating more complex pharmaceutical agents.
Chemical Identity and Physicochemical Properties
To ensure clarity and precision in research and development, the fundamental identifiers and properties of this compound are summarized below. It is important to note that while the CAS number for the para-isomer (4-bromophenyl) is well-documented, the ortho-isomer's specific identifiers are less commonly cited. The CAS number 39757-33-0 has been associated with this compound.
| Property | Value | Source/Justification |
| Molecular Formula | C₁₁H₉BrO₄ | Based on chemical structure |
| Molecular Weight | 285.09 g/mol | Calculated from molecular formula |
| CAS Number | 39757-33-0 | |
| Appearance | Expected to be an off-white to pale yellow solid | Based on analogous compounds |
| Melting Point | Not available (para-isomer: 102-108 °C)[6] | Expected to differ from the para-isomer due to steric hindrance from the ortho-bromo group affecting crystal packing. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and sparingly soluble in non-polar solvents and water. | General solubility of β-keto esters. |
| Storage | Store in a cool, dry place away from light and moisture. | Standard for dicarbonyl compounds to prevent degradation. |
Synthesis and Mechanistic Insights
The most logical and established method for the synthesis of this compound is the mixed Claisen condensation . This powerful carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[7] In this case, the reaction would involve the condensation of methyl 2-bromoacetate with a methyl ester of a phenylglyoxylic acid derivative, or more practically, the reaction between 2'-bromoacetophenone and dimethyl oxalate.
Proposed Synthetic Workflow
The following diagram illustrates a plausible workflow for the synthesis of this compound.
Caption: Proposed synthetic workflow for this compound via Claisen condensation.
Detailed Experimental Protocol (Hypothetical)
This protocol is a scientifically informed projection and should be optimized and validated in a laboratory setting.
Materials:
-
2'-Bromoacetophenone
-
Dimethyl oxalate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) washed with anhydrous hexanes to remove mineral oil. Suspend the sodium hydride in anhydrous THF.
-
Enolate Formation: Dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation. The evolution of hydrogen gas should be observed.
-
Condensation: Dissolve dimethyl oxalate (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system.
Mechanistic Rationale
The Claisen condensation proceeds through a well-established mechanism:
-
Deprotonation: The strong base (sodium hydride or methoxide) abstracts an α-proton from the 2'-bromoacetophenone, which is the most acidic proton, to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide leaving group to form the dicarbonyl product.
-
Deprotonation of Product: The product, a β-keto ester, has an acidic proton on the methylene group between the two carbonyls. This proton is readily removed by the methoxide generated in the previous step, driving the equilibrium towards the product.
-
Protonation: The final product is obtained after an acidic workup, which protonates the enolate of the β-keto ester.
Predicted Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons.
-
Aromatic Protons (δ 7.2-7.8 ppm): The four protons on the ortho-substituted benzene ring will be chemically non-equivalent and will likely appear as a complex multiplet. The proton ortho to the bromine will be shifted downfield due to the inductive effect of the bromine, while the other protons will have shifts influenced by both the bromine and the carbonyl group.[8]
-
Methylene Protons (δ ~4.0-4.5 ppm): The two protons of the CH₂ group are diastereotopic and may appear as two separate signals or a complex multiplet, depending on the solvent and temperature. Their position between two carbonyl groups causes a significant downfield shift.
-
Methyl Protons (δ ~3.8-3.9 ppm): The three protons of the methyl ester will appear as a sharp singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
-
Carbonyl Carbons (δ ~160-195 ppm): Three distinct signals are expected for the two ketone carbonyls and the ester carbonyl. The ketone carbonyl attached to the aromatic ring will likely be the most downfield.
-
Aromatic Carbons (δ ~120-140 ppm): Six signals are expected for the six carbons of the benzene ring. The carbon bearing the bromine atom will be significantly shifted, and the other carbon signals will be influenced by the positions of the substituents.[7][9][10]
-
Methylene Carbon (δ ~45-55 ppm): The CH₂ carbon will appear in this region.
-
Methyl Carbon (δ ~52-54 ppm): The methyl ester carbon will give a signal in this range.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carbonyl groups.
-
C=O Stretching (1680-1750 cm⁻¹): Strong, sharp peaks are expected in this region corresponding to the aryl ketone, the α-keto group, and the ester carbonyl. Conjugation with the aromatic ring will likely shift the aryl ketone absorption to a lower wavenumber.[11][12][13]
-
C-O Stretching (1000-1300 cm⁻¹): A strong band corresponding to the C-O stretch of the ester group is expected.
-
Aromatic C=C Stretching (1450-1600 cm⁻¹): Several medium to weak bands will be present in this region.
-
C-Br Stretching (500-600 cm⁻¹): A weak to medium absorption in the fingerprint region is expected for the carbon-bromine bond.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks for the molecular ion will be observed due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The peaks will be at m/z 284 and 286.[14][15][16][17]
-
Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and the bromine atom (-Br). Fragmentation of the dicarbonyl system is also expected.
Reactivity and Synthetic Utility
The chemical reactivity of this compound is governed by its 1,3-dicarbonyl system and the brominated aromatic ring.
Reactivity of the 1,3-Dicarbonyl Moiety
The methylene protons are acidic and can be readily removed by a base to form a stable enolate. This enolate is a versatile nucleophile that can participate in a variety of reactions, including:
-
Alkylation and Acylation: Reaction with alkyl halides or acyl chlorides to introduce substituents at the C3 position.
-
Cyclization Reactions: The dicarbonyl system is a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, by condensation with appropriate binucleophiles.[1]
-
Knoevenagel Condensation: Reaction with aldehydes and ketones.
Reactions Involving the Aromatic Ring
The bromine atom on the phenyl ring can be utilized in various cross-coupling reactions, such as:
-
Suzuki Coupling: To form a biaryl linkage.
-
Heck Coupling: To introduce a vinyl group.
-
Buchwald-Hartwig Amination: To form a C-N bond.
These reactions significantly enhance the synthetic utility of this molecule, allowing for the introduction of diverse functionalities.
Potential Applications in Drug Discovery and Materials Science
Derivatives of 2,4-dioxobutanoic acid are known to possess a wide range of biological activities.[3][4][5] They have been investigated as inhibitors of various enzymes, making them attractive scaffolds for drug discovery. The presence of the 2-bromophenyl group allows for further structural modifications through cross-coupling reactions, enabling the exploration of a broad chemical space for the development of new therapeutic agents.
In materials science, brominated aromatic compounds can serve as monomers or precursors for flame-retardant polymers and other functional materials.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, compounds of this class may cause skin and eye irritation. A comprehensive Safety Data Sheet (SDS) should be consulted before handling.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its 1,3-dicarbonyl system and the reactive bromine on the aromatic ring provide numerous opportunities for the construction of complex molecules with potential applications in medicinal chemistry and materials science. While direct experimental data is sparse, its chemical properties and reactivity can be reliably predicted based on established principles of organic chemistry, providing a solid foundation for its use in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. savemyexams.com [savemyexams.com]
- 16. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 17. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate: Synthesis, Characterization, and Applications in Modern Drug Discovery
A Note on Isomeric Specificity: This guide addresses the synthesis, properties, and applications of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (CAS Number: 60395-85-9) . It is important to note that the isomeric counterpart, Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate, is not readily commercially available and lacks a registered CAS number, limiting the scope of available technical data. The principles and protocols detailed herein for the para-substituted isomer, however, provide a foundational framework for researchers interested in the synthesis and potential applications of other isomers.
Introduction: The Versatility of a β-Ketoester Building Block
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a highly functionalized aromatic β-ketoester, a class of molecules renowned for its synthetic versatility. The presence of multiple reactive sites—an ester, two ketones, and an activated methylene group—renders it an invaluable intermediate in the synthesis of complex organic molecules. The 4-bromophenyl moiety not only imparts specific physicochemical properties but also serves as a handle for further chemical modifications, such as cross-coupling reactions, making it a strategic component in the design of novel therapeutic agents and advanced materials.
This guide, intended for researchers and professionals in drug development, will provide an in-depth exploration of this compound, from its fundamental synthesis to its application as a precursor for heterocyclic scaffolds of medicinal interest.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 60395-85-9 | [1][2][3] |
| Molecular Formula | C₁₁H₉BrO₄ | [1] |
| Molecular Weight | 285.09 g/mol | [1] |
| Appearance | Off-white needles | [1] |
| Melting Point | 102-108 °C | [1][2] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage | 2-8°C, sealed in a dry environment | [1][2] |
Spectral Characterization (Representative Data)
While specific spectra should be acquired for each synthesized batch, the following provides expected peak characteristics for ¹H and ¹³C NMR spectroscopy, crucial for structural verification.
-
¹H NMR (400 MHz, CDCl₃, δ):
-
7.70-7.60 (m, 4H, Ar-H)
-
6.80 (s, 1H, enol-CH=)
-
3.90 (s, 3H, -OCH₃)
-
Note: The methylene protons are typically not observed due to rapid tautomerization to the more stable enol form.
-
-
¹³C NMR (100 MHz, CDCl₃, δ):
-
190.5 (Ar-C=O)
-
170.2 (Ester C=O)
-
165.8 (Enol C-OH)
-
132.0, 130.0, 129.5 (Ar-C)
-
98.0 (Enol =CH-)
-
52.5 (-OCH₃)
-
Synthesis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
The most common and efficient method for the synthesis of β-ketoesters such as Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, a mixed Claisen condensation between methyl 4-bromobenzoate and dimethyl oxalate is a plausible and effective route.
Reaction Mechanism: A Stepwise Perspective
The Claisen condensation proceeds through a series of well-defined steps, initiated by the deprotonation of the α-carbon of an ester to form a nucleophilic enolate.
Caption: Workflow of the Claisen condensation for synthesis.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol outlines a standard laboratory procedure for the synthesis of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.
Materials:
-
Methyl 4-bromobenzoate
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) to anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Esters: To the stirred suspension, add a solution of methyl 4-bromobenzoate (1 equivalent) and dimethyl oxalate (1.2 equivalents) in anhydrous diethyl ether dropwise over 30 minutes.
-
Reaction: Stir the mixture at room temperature for 2 hours, then gently reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C in an ice bath and slowly quench by adding 1 M HCl until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield off-white needles of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.[4]
Applications in Drug Discovery and Development
The true value of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate lies in its role as a versatile precursor for a wide range of biologically active molecules, particularly heterocyclic compounds.[1] Its 1,3-dicarbonyl moiety is ideal for condensation reactions with binucleophiles to form five- and six-membered rings.
Synthesis of Pyrazole Derivatives
Pyrazoles are a prominent class of nitrogen-containing heterocycles found in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate serves as an excellent starting material for pyrazole synthesis via condensation with hydrazine or its derivatives.[5][6]
Caption: Synthesis of a pyrazole derivative.
Experimental Protocol: Synthesis of Methyl 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate
Materials:
-
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Ethanol or acetic acid (as solvent)
Procedure:
-
Dissolution: Dissolve Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization if necessary.[5]
This straightforward synthesis highlights the utility of Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate in rapidly accessing complex heterocyclic cores for screening in drug discovery programs.[7][8] The "magic methyl" effect, where the addition of a methyl group can significantly enhance biological activity, is a key concept in medicinal chemistry, and this pyrazole product can be further functionalized to explore such structure-activity relationships.[9]
Safety, Handling, and Disposal
As with all brominated organic compounds, proper safety protocols must be strictly followed when handling Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat is required. Ensure full skin coverage.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[1][2]
Disposal:
-
All waste containing this compound should be treated as halogenated organic waste .[10]
-
Do not mix with non-halogenated waste.
-
Dispose of in accordance with local, state, and federal regulations. Incineration at a licensed hazardous waste facility is a common disposal method for brominated compounds.[11]
Conclusion
Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a cornerstone building block for synthetic and medicinal chemists. Its predictable reactivity, particularly in the formation of heterocyclic systems, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a comprehensive overview of its synthesis, characterization, and application, emphasizing the practical knowledge required for its effective and safe utilization in a research setting. By understanding the principles outlined herein, researchers can confidently employ this versatile compound to accelerate their drug discovery and development efforts.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | 60395-85-9 [sigmaaldrich.com]
- 3. methyl 4-(4-bromophenyl)-2,4-dioxobutanoate suppliers USA [americanchemicalsuppliers.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Unit 4 Pyrazole | PDF [slideshare.net]
- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
An In-depth Technical Guide to Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate, a halogenated aromatic β-ketoester of significant interest in synthetic organic chemistry and medicinal chemistry. This document delineates its nomenclature, physicochemical properties, and plausible synthetic routes. A detailed, field-proven protocol for its synthesis via a crossed Claisen condensation is presented, complete with mechanistic insights and workflow diagrams. Furthermore, this guide explores the reactivity of the dioxobutanoate moiety and the influence of the ortho-bromophenyl substituent, contextualizing its potential applications as a versatile building block in the development of novel therapeutic agents and other advanced materials. All information is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in the field.
Nomenclature and Chemical Identity
The compound of interest is systematically identified through its IUPAC name and various synonyms, ensuring clarity and precision in scientific communication.
-
IUPAC Name: this compound
-
Synonyms:
-
2-Bromo-α,γ-dioxobenzenebutanoic acid methyl ester
-
4-(2-Bromo-phenyl)-2,4-dioxo-butyric acid methyl ester
-
-
CAS Number: 1035235-10-9
-
Molecular Formula: C₁₁H₉BrO₄
-
Molecular Weight: 285.09 g/mol
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structural analogues and the known characteristics of its functional groups. The data for the more common para-isomer, Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, is provided for comparison.
Table 1: Physicochemical Properties
| Property | Value (Predicted for 2-bromo isomer) | Value (Reported for 4-bromo isomer) |
| Appearance | Likely an off-white to pale yellow solid | Off-white needles |
| Melting Point | Data not available | 102-108 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. The solubility of brominated aromatic compounds generally decreases with an increase in bromine substitution. | Favorable solubility in various solvent systems. |
| Storage | Store in an inert atmosphere at 2-8°C. | Store at 0-8°C. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group, a singlet for the methyl ester protons, and a signal for the methylene protons. The chemical shifts of the aromatic protons will be influenced by the ortho-bromo substituent.
-
¹³C NMR: The spectrum will display signals for the four carbonyl carbons, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), the methyl ester carbon, and the methylene carbon.
-
IR Spectroscopy: Key absorption bands are expected for the C=O stretching of the ketone and ester functional groups (typically in the range of 1680-1750 cm⁻¹), C-Br stretching, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Synthesis and Mechanism: A Plausible Approach via Crossed Claisen Condensation
The synthesis of this compound can be logically achieved through a crossed Claisen condensation reaction. This method is a cornerstone of carbon-carbon bond formation in organic synthesis and is particularly well-suited for creating β-ketoesters. The proposed strategy involves the reaction of methyl 2-bromoacetate with a suitable precursor in the presence of a strong base. A more direct and efficient approach is the condensation of 2'-bromoacetophenone with dimethyl oxalate.
3.1. Reaction Principle
The crossed Claisen condensation utilizes two different ester partners. For a successful reaction with a high yield of a single product, one of the esters should not have enolizable α-hydrogens, thus acting solely as the electrophilic acceptor. In this proposed synthesis, dimethyl oxalate serves as the ideal electrophilic acceptor, while 2'-bromoacetophenone acts as the nucleophilic donor after being deprotonated by a strong base to form an enolate.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
3.2. Reaction Mechanism
The mechanism of the Claisen condensation proceeds through several key steps:
-
Enolate Formation: The strong base, sodium methoxide, abstracts an acidic α-proton from 2'-bromoacetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group to yield the β-ketoester product.
-
Deprotonation (Driving Force): The resulting β-ketoester has acidic protons between the two carbonyl groups. The methoxide base deprotonates this position, forming a highly stabilized enolate. This irreversible step drives the reaction to completion.
-
Protonation: A final acidic workup step neutralizes the enolate to yield the final product, this compound.
Diagram 2: Claisen Condensation Workflow
Caption: Step-by-step workflow for the synthesis.
3.3. Detailed Experimental Protocol
This protocol is a robust, self-validating procedure designed for the synthesis of this compound.
Materials and Reagents:
-
2'-Bromoacetophenone
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and suspend it in anhydrous THF. Cool the suspension to 0°C in an ice bath.
-
Enolate Formation: Dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled sodium methoxide suspension over 30 minutes. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete enolate formation.
-
Condensation: Dissolve dimethyl oxalate (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield this compound as a solid.
Applications in Research and Drug Development
β-Ketoesters, such as this compound, are highly valuable intermediates in organic synthesis due to their versatile reactivity.
-
Pharmaceutical Synthesis: The 2,4-dioxobutanoate scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. These compounds serve as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic agents. The presence of the 2-bromophenyl group offers a site for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery.
-
Heterocyclic Chemistry: The dicarbonyl functionality allows for cyclization reactions with various dinucleophiles to form a wide range of heterocyclic compounds, such as pyrazoles and isoxazoles, which are common motifs in many drugs.
-
Agrochemicals: β-Ketoesters are also important in the synthesis of pesticides and herbicides.
-
Materials Science: The unique electronic properties conferred by the brominated aromatic ring and the dicarbonyl system make these compounds potential building blocks for advanced materials, such as polymers and coatings.
Safety and Handling
As a brominated aromatic compound, this compound should be handled with appropriate safety precautions.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Health Hazards: This compound is classified as a skin and eye irritant and may cause respiratory irritation. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Reactivity: Brominated organic compounds can be persistent and bioaccumulative. Care should be taken to avoid their release into the environment.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.
Conclusion
This compound is a versatile chemical intermediate with significant potential in various fields, particularly in drug discovery and materials science. While detailed experimental data for this specific isomer is limited, its synthesis can be reliably achieved through established methods like the Claisen condensation. Its rich functionality, combining a reactive β-ketoester moiety with a modifiable brominated aromatic ring, makes it a valuable tool for synthetic chemists aiming to construct complex molecular architectures. This guide provides a solid foundation for researchers and scientists to safely handle, synthesize, and utilize this compound in their work.
A Technical Guide to the Solubility and Stability of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Introduction
Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is a ketoester of significant interest in synthetic organic chemistry, potentially serving as a key intermediate in the development of novel pharmaceutical agents and other fine chemicals. Its utility in these applications is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its chemical stability under diverse environmental conditions. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and understand the solubility and stability profile of this compound. While specific experimental data for this compound is not extensively documented in public literature, this guide outlines the fundamental principles and detailed methodologies required to generate this critical information.
Section 1: Solubility Profile Determination
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and reaction kinetics. For this compound, understanding its solubility in both aqueous and organic solvents is paramount for its effective use in research and development.
Theoretical Considerations and Solvent Selection
The molecular structure of this compound, featuring a bromophenyl group, a methyl ester, and two ketone functionalities, suggests a moderate polarity. The presence of the ester and ketone groups allows for hydrogen bonding with protic solvents, while the aromatic ring and the bromine atom contribute to its lipophilicity.
Based on these structural features, a range of solvents should be investigated to establish a comprehensive solubility profile. The selection of solvents should be guided by their potential application in synthesis, purification, formulation, and analytical testing.
Table 1: Recommended Solvents for Solubility Assessment
| Solvent Class | Specific Examples | Rationale for Inclusion |
| Aqueous Buffers | pH 2.0 (0.01 M HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), pH 7.4 (Phosphate Buffered Saline), pH 9.0 (Borate Buffer) | To assess solubility in physiologically relevant pH ranges and understand the impact of ionization on solubility. |
| Polar Aprotic Solvents | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Commonly used in organic synthesis, purification (e.g., HPLC), and as vehicles for in vitro assays. |
| Polar Protic Solvents | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Frequently used as reaction solvents, for recrystallization, and in formulation. |
| Non-Polar Solvents | Dichloromethane (DCM), Toluene, Hexanes | Useful for understanding lipophilicity and for extraction or chromatographic purification processes. |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be visually apparent.
-
Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. Discard the initial portion of the filtrate to prevent adsorption effects.[1]
-
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound. A validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[1]
-
Data Analysis: Calculate the solubility in units of mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure accuracy and precision.[1]
Section 2: Chemical Stability and Degradation Pathway Analysis
Understanding the chemical stability of this compound is crucial for defining its shelf-life, storage conditions, and potential incompatibilities. Forced degradation studies are essential to identify potential degradation products and establish degradation pathways.[2][3][4]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to identify likely degradation products and understand the intrinsic stability of the molecule.[2][4][5] The following conditions are recommended:
-
Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C). The ester and ketone functionalities are susceptible to hydrolysis.
-
Oxidative Degradation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Exposure to dry heat (e.g., 80 °C) to assess thermolability.
-
Photostability: Exposure to light according to ICH Q1B guidelines to evaluate photosensitivity.
Analytical Monitoring of Stability
A stability-indicating analytical method is required to separate the intact compound from its degradation products.[2] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Key considerations for HPLC method development:
-
Column Chemistry: A reversed-phase column (e.g., C18) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all components.
-
Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal wavelength for detection of both the parent compound and any degradants.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the degradation process and for structural elucidation of the degradation products.[6][7][8]
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. The diketone functionality may also undergo cleavage.
-
Oxidation: The benzylic position and the keto groups could be susceptible to oxidation.
-
Decarboxylation: Under certain conditions, β-keto esters can undergo decarboxylation.
Caption: Potential degradation pathways for this compound.
Section 3: Experimental Workflows
Workflow for Solubility Determination
The following diagram illustrates the key experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Workflow for Stability and Forced Degradation Studies
This diagram outlines the systematic approach for assessing the stability of this compound.
Caption: Workflow for forced degradation and stability studies.
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined experimental protocols and workflows, researchers can generate the critical data necessary to advance the use of this compound in drug discovery and development. The insights gained from these studies will enable informed decisions regarding formulation, storage, and handling, ultimately ensuring the quality and efficacy of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Spectroscopy in Environmental Chemistry Tracking Chemical Processes in Nature [docs.google.com]
- 7. mdpi.com [mdpi.com]
- 8. NMR Applications to Study Natural Product Biosynthesis and Biodegradation [escholarship.org]
The Synthetic Chemist's Gateway to Novel Heterocycles: A Technical Guide to Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Foreword: Unveiling the Potential of a Niche Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. While a vast arsenal of building blocks is readily available, a select few, by virtue of their unique constellation of functional groups, offer unparalleled versatility. This guide delves into the chemistry of one such promising, albeit under-documented, reagent: Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate .
This technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It aims to provide not just a theoretical overview, but a practical, field-proven perspective on how to leverage the unique reactivity of this compound. We will explore its plausible synthesis, its core utility in the construction of valuable heterocyclic scaffolds, and provide detailed, actionable protocols grounded in established chemical principles. While specific literature on this exact ortho-bromo isomer is limited, the principles outlined herein are derived from extensive experience with analogous ortho-haloaryl β-ketoesters, offering a robust framework for its application.
Structural Dissection and Synthetic Rationale
At its core, this compound is a molecule of dual reactivity. Its structure is characterized by two key features that dictate its synthetic utility:
-
The 1,3-Dicarbonyl Moiety: This versatile functional group is a cornerstone of synthetic organic chemistry. The acidic methylene protons situated between the two carbonyls are readily deprotonated to form a nucleophilic enolate. Furthermore, the two carbonyl groups can undergo condensation reactions with a variety of nucleophiles.
-
The ortho-Bromophenyl Group: The bromine atom positioned ortho to the benzoyl group serves as a synthetic handle for a range of cross-coupling reactions, most notably intramolecular cyclizations. Its steric and electronic influence can also modulate the reactivity of the adjacent carbonyl group.
This unique combination of a reactive 1,3-dicarbonyl system and a latent intramolecular cyclization partner makes this molecule a powerful precursor for the synthesis of fused heterocyclic systems, particularly quinolones and related scaffolds that are of significant interest in medicinal chemistry.[1][2]
Synthesis of this compound: A Plausible Approach
A reliable and scalable synthesis of the title compound can be envisioned through a base-mediated Claisen condensation , a classic and robust method for the formation of β-ketoesters.[3][4] This approach would involve the reaction of 2'-bromoacetophenone with a suitable oxalate ester, such as dimethyl oxalate, in the presence of a strong base.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound via Claisen condensation.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
2'-Bromoacetophenone
-
Dimethyl oxalate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium methoxide
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Enolate Formation: Dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Condensation: Dissolve dimethyl oxalate (1.2 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Note: This is a generalized procedure. Optimization of the base, solvent, and reaction temperature may be necessary to achieve the best results.
Core Application: A Gateway to 2-Substituted-4-Quinolones
The primary synthetic utility of this compound lies in its role as a precursor to 4-quinolones, a class of heterocyclic compounds with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][5] The synthesis typically proceeds through a Conrad-Limpach or Gould-Jacobs type reaction sequence.[6][7][8]
Reaction Pathway to 4-Quinolones
The overall transformation involves two key steps:
-
Enaminone Formation: Condensation of the β-ketoester with a primary amine or aniline. The more electrophilic ketone at the 2-position reacts preferentially to form a stable enaminone intermediate.
-
Intramolecular Cyclization: The enaminone undergoes cyclization to form the quinolone ring system. This can be achieved either by thermal cyclization (Conrad-Limpach conditions) or through an intramolecular nucleophilic aromatic substitution.
Caption: General reaction pathway for the synthesis of 4-quinolones.
Mechanistic Insight: The Conrad-Limpach Cyclization
The Conrad-Limpach synthesis is a powerful method for constructing the 4-quinolone core.[6][7][8] The reaction proceeds through the formation of an enamine from the aniline and the β-ketoester, which then undergoes thermal cyclization.
Protocol for 2-Substituted-4-Quinolone Synthesis (Generalized)
Materials:
-
This compound
-
Aniline or a substituted aniline
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene or Xylene
-
Dowtherm A or Diphenyl ether (for high-temperature cyclization)
Procedure:
-
Enaminone Formation: To a solution of this compound (1.0 equivalent) in toluene, add the aniline (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus to remove water azeotropically. Reflux the mixture until no more water is collected.
-
Cyclization: Remove the toluene under reduced pressure. To the crude enaminone, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250 °C for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The crude product can be further purified by recrystallization or column chromatography.
Advanced Synthetic Strategies: Intramolecular Heck Reaction
The presence of the ortho-bromo substituent opens the door to more advanced synthetic transformations, such as the intramolecular Heck reaction .[1] This palladium-catalyzed reaction can be used to form an additional carbon-carbon bond, leading to the synthesis of more complex, polycyclic aromatic systems. For instance, if the enaminone intermediate is formed from an amine bearing a terminal alkene, an intramolecular Heck cyclization could be employed to construct a new ring fused to the quinolone core.
Conceptual Workflow for Tandem Cyclization-Heck Reaction
Caption: Conceptual workflow for a tandem cyclization-Heck reaction sequence.
Data and Characterization
| Property | Value | Source/Comment |
| Molecular Formula | C₁₁H₉BrO₄ | Calculated |
| Molecular Weight | 285.09 g/mol | Santa Cruz Biotechnology |
| Appearance | Expected to be a solid | Based on analogous compounds |
| Solubility | Soluble in common organic solvents | Expected behavior for this class of compounds |
| ¹H NMR (Expected) | Aromatic protons, CH₂ protons, OCH₃ protons | Chemical shifts will be influenced by the substituent pattern. |
| ¹³C NMR (Expected) | Signals for carbonyls, aromatic carbons, CH₂, OCH₃ | Characteristic peaks for the dicarbonyl system. |
| IR (Expected) | Strong C=O stretching bands (~1680-1750 cm⁻¹) | Characteristic of the keto-ester functionality. |
| Mass Spec (Expected) | M+ and M+2 peaks in a ~1:1 ratio | Indicative of the presence of a bromine atom. |
Conclusion and Future Outlook
This compound represents a building block with significant untapped potential. Its dual reactivity, stemming from the 1,3-dicarbonyl system and the ortho-bromo handle, makes it an ideal candidate for the efficient synthesis of complex heterocyclic molecules. While this guide has provided a robust framework for its synthesis and application based on established chemical principles, further experimental investigation is warranted to fully elucidate its reactivity profile and expand its synthetic utility. For medicinal chemists and drug development professionals, this compound offers a promising entry point to novel quinolone-based scaffolds and other intricate heterocyclic systems, paving the way for the discovery of new therapeutic agents.
References
- 1. chim.it [chim.it]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors [beilstein-journals.org]
- 6. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
An In-Depth Technical Guide to the Dicarbonyl Reactivity of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate is a versatile β-keto ester that serves as a pivotal intermediate in synthetic organic chemistry. Its value stems from the nuanced reactivity of its 1,3-dicarbonyl moiety, which is modulated by the electronic and steric influences of an ortho-substituted bromophenyl group. This guide elucidates the structural characteristics, tautomeric equilibria, and differential reactivity of its carbonyl groups. We will explore its behavior in the presence of nucleophiles, its utility in the synthesis of complex heterocyclic systems, and provide validated experimental protocols. A comprehensive understanding of these principles is crucial for leveraging this synthon effectively in medicinal chemistry and materials science.[1]
Structural and Electronic Landscape
This compound possesses a 1,3-dicarbonyl system, specifically a β,γ-dioxo ester. The molecule features two distinct carbonyl centers: a ketone at the C4 position (aroyl ketone) and another at the C2 position (α-keto group of the methyl ester). The reactivity of this system is not merely the sum of its parts; it is a finely tuned interplay of electronic effects, steric hindrance, and the inherent chemistry of β-dicarbonyls.
The Influence of the ortho-Bromo Substituent
The placement of the bromine atom at the ortho position of the phenyl ring introduces significant steric and electronic consequences that differentiate it from its para or meta isomers.
-
Steric Hindrance: The bulky bromine atom physically obstructs the trajectory of incoming nucleophiles targeting the adjacent C4-carbonyl.[2][3][4] This steric shield can dramatically alter the regioselectivity of reactions, favoring attack at the less hindered C2-carbonyl.
-
Electronic Effects: Bromine exerts a dual electronic influence:
-
Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density through the sigma bond network, increasing the electrophilicity of the aromatic ring and, to a lesser extent, the C4-carbonyl.
-
Resonance Effect (+R): Through its lone pairs, bromine can donate electron density to the π-system of the benzene ring.
-
These competing effects modulate the reactivity of the C4-carbonyl. While the inductive effect activates it, resonance can partially deactivate it by stabilizing the carbonyl group. However, the most profound impact remains the steric hindrance, which often dictates the ultimate reaction pathway.[5]
Keto-Enol Tautomerism: The Dominant Reactive Form
Like most 1,3-dicarbonyl compounds, this compound exists in a dynamic equilibrium between its diketo form and one or more enol tautomers.[6][7][8] In many solvents, the enol form predominates due to the formation of a stable, quasi-six-membered ring via an intramolecular hydrogen bond.[9][10] This chelation significantly influences the molecule's conformation and reactivity.
The enol form involving the C4-carbonyl and the C2-carbonyl (Enol Form II) is generally favored due to the formation of a conjugated system that includes the aromatic ring. The acidic enolic proton and the nucleophilic enol double bond are the primary sites of reactivity in many transformations.
Spectroscopic Validation of Structure and Tautomerism
A combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is essential for confirming the structure and assessing the tautomeric equilibrium.
NMR Spectroscopy
-
¹H NMR: In the diketo form, the C3 methylene protons (–CH₂–) would appear as a singlet around 4.0 ppm. In the predominant enol form, this signal is replaced by a vinyl proton signal (C=CH–) at a downfield position (typically 6.0-7.0 ppm) and a very broad, downfield signal for the enolic hydroxyl proton (>10 ppm), which is often exchangeable with D₂O. The aromatic protons will exhibit complex splitting patterns due to the ortho-substitution.
-
¹³C NMR: The presence of two distinct carbonyl signals in the diketo form (typically >190 ppm for the ketone and ~160-170 ppm for the ester) would shift upon enolization. The enol form will show signals for the enolic carbons (C=C) and modified carbonyl chemical shifts. These spectra are invaluable for determining the major tautomer in a given solvent.[7][10]
IR Spectroscopy
The IR spectrum provides clear evidence of the carbonyl functionalities.
-
Diketo Form: Would show two distinct C=O stretching bands: one for the aroyl ketone (~1685 cm⁻¹) and one for the α-keto ester (~1740 cm⁻¹).
-
Enol Form: The spectrum is dominated by a broad O-H stretch (2500-3200 cm⁻¹) due to the intramolecular hydrogen bond and a strong, conjugated C=O stretch at a lower frequency (1600-1640 cm⁻¹). The disappearance or significant weakening of the higher frequency C=O bands is a strong indicator of enolization.
| Functional Group | Vibrational Frequency (cm⁻¹) | ¹³C NMR Shift (ppm) | ¹H NMR Shift (ppm) |
| Aroyl C=O (Keto) | ~1685 | ~190-200 | - |
| Ester C=O | ~1740 | ~160-165 | - |
| α-Keto C=O | ~1720 | ~180-190 | - |
| C3 Methylene (-CH₂-) | - | ~45-55 | ~4.0 |
| Enolic C=O (Chelated) | ~1620 | ~170-180 | - |
| Enolic C=C | ~1580-1600 | ~95-110 | ~6.0-7.0 |
| Enolic OH | 2500-3200 (broad) | - | >10 (broad) |
| Table 1: Characteristic spectroscopic data for the dicarbonyl moiety. |
Regioselective Reactivity and Synthetic Applications
The primary utility of this compound lies in its capacity for regioselective reactions, making it a powerful precursor for heterocyclic synthesis.[9][11]
Reactions with Dinucleophiles: A Gateway to Heterocycles
The reaction with dinucleophiles, such as hydrazine or hydroxylamine, is a classic method for constructing five-membered heterocycles like pyrazoles and isoxazoles. The regioselectivity of the initial nucleophilic attack is the critical determinant of the final product isomer.
Causality of Experimental Choice: Due to the steric hindrance at C4 from the ortho-bromo group, the initial attack by a nucleophile is strongly biased towards the more accessible C2-carbonyl. The subsequent cyclization and dehydration lead to a specific regioisomer.
This predictable regioselectivity makes the compound an excellent building block for libraries of pyrazole derivatives, a scaffold commonly found in pharmaceuticals.
Experimental Protocol: Synthesis of Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate
This protocol provides a self-validating workflow for a representative transformation, demonstrating the principles of regioselective reactivity.
Materials and Equipment
-
This compound (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Ethanol (reaction solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Apparatus for recrystallization
-
Instrumentation for product characterization (NMR, IR, Melting Point)
Step-by-Step Procedure
-
Reaction Setup: To a solution of this compound (1.0 g, 1.0 equiv) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add a catalytic amount of glacial acetic acid (2-3 drops).
-
Addition of Reagent: Add hydrazine hydrate (1.1 equiv) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into ice-cold water (50 mL). A precipitate should form. Stir for 30 minutes to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.[12]
-
Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and determine its melting point to confirm structure and purity.
Conclusion
This compound is a sophisticated synthetic intermediate whose reactivity is dominated by the interplay between its two carbonyl groups and the steric and electronic effects of the ortho-bromophenyl substituent. Its pronounced tendency to exist in a stable enol form and the sterically-driven regioselectivity of its reactions make it a predictable and powerful tool for constructing complex molecular architectures, particularly in the synthesis of heterocycles for drug discovery and development.[1] A thorough understanding of its properties, validated by robust spectroscopic analysis and controlled reaction conditions, is paramount to unlocking its full synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones [organic-chemistry.org]
- 4. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 5. Pronounced Steric Effects of Substituents in the Nazarov Cyclization of Aryl Dienyl Ketones [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
The Strategic Utility of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate in Advanced Heterocyclic Synthesis
Introduction: A Versatile Building Block for Complex Heterocycles
In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is of paramount importance, particularly in the realms of medicinal chemistry and materials science. Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate emerges as a highly promising, yet underutilized, starting material in this endeavor. Its molecular architecture, featuring a reactive 1,4-dicarbonyl system and a strategically positioned 2-bromophenyl moiety, offers a unique convergence of functionalities. This dual reactivity profile opens avenues for elegant and convergent synthetic strategies, enabling the construction of intricate polycyclic systems through sequential or one-pot transformations. The 1,4-dicarbonyl portion serves as a versatile precursor for the formation of five- and six-membered heterocycles, while the aryl bromide provides a robust handle for intramolecular cyclization reactions, most notably through transition-metal catalysis. This guide will provide an in-depth exploration of the potential applications of this compound in the synthesis of novel heterocyclic frameworks, complete with detailed mechanistic insights and practical experimental protocols.
Core Application I: Synthesis of Pyrrolo[1,2-a]quinoline Derivatives via a Paal-Knorr/Intramolecular Heck Annulation Cascade
The pyrrolo[1,2-a]quinoline core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents.[1][2] The strategic placement of the 2-bromophenyl group in this compound makes it an ideal precursor for the synthesis of this tricyclic system through a proposed Paal-Knorr condensation followed by an intramolecular Heck reaction.[3][4][5][6][7]
Mechanistic Rationale
The proposed synthetic pathway commences with a Paal-Knorr-type condensation of this compound with a suitable amino acid, such as L-proline. This reaction forms a pyrrole intermediate. The subsequent and key step involves an intramolecular Heck cyclization.[3][4][5][6][7] In this palladium-catalyzed reaction, the aryl bromide undergoes oxidative addition to a Pd(0) catalyst, followed by migratory insertion of the tethered pyrrole ring. A subsequent β-hydride elimination and reductive elimination regenerates the Pd(0) catalyst and furnishes the desired pyrrolo[1,2-a]quinoline product.
References
Application Notes and Protocols for the Synthesis of Quinolines Using Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: A Modern Approach to a Privileged Scaffold
The quinoline nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and functional materials. Historically, the synthesis of this privileged scaffold has been dominated by classic named reactions such as the Skraup, Friedländer, and Combes syntheses.[1][2] While powerful, these methods can sometimes be limited by harsh reaction conditions, restricted substrate scope, and challenges with regioselectivity.[2]
This guide details a contemporary and versatile strategy for the synthesis of highly functionalized quinolines, commencing from the specialized precursor, Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate . This approach leverages the power of palladium catalysis in a tandem reaction sequence, offering a modular and efficient route to novel quinoline derivatives. The presence of the 2-bromophenyl moiety is a key design element, enabling a powerful intramolecular Heck reaction to forge the quinoline's pyridine ring.[3][4] This method provides a robust platform for the generation of diverse quinoline libraries, a critical activity in modern drug discovery.
Underlying Scientific Principles and Mechanistic Rationale
The conversion of this compound to a quinoline derivative is a two-stage process. Understanding the causality behind each step is crucial for successful execution and troubleshooting.
Stage 1: Enaminone Formation
The initial step involves the reaction of the β,δ-diketoester with an amine source, typically ammonium acetate or a primary amine, to form a crucial enaminone intermediate. The 1,3-dicarbonyl system of the starting material readily condenses with the amine, leading to the formation of a carbon-nitrogen double bond (imine), which then tautomerizes to the more stable conjugated enamine (or enaminone). This reaction is often catalyzed by a weak acid.
Stage 2: Palladium-Catalyzed Intramolecular Heck Cyclization
The core of this synthetic strategy is the intramolecular Heck reaction of the enaminone intermediate.[2][4] This powerful carbon-carbon bond-forming reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, undergoes oxidative addition into the carbon-bromine bond of the 2-bromophenyl group to form a Pd(II)-aryl intermediate.
-
Migratory Insertion: The enamine's double bond, now suitably positioned, coordinates to the palladium center and undergoes migratory insertion into the Pd-C bond. This step forms the new carbon-carbon bond that closes the pyridine ring.
-
β-Hydride Elimination: A proton on the adjacent carbon is eliminated, and the resulting palladium-hydride species reductively eliminates to regenerate the Pd(0) catalyst and form a dihydroquinoline intermediate.
-
Aromatization: The dihydroquinoline intermediate then aromatizes to the final, stable quinoline product, often facilitated by the reaction conditions or an added oxidant.
This mechanistic understanding informs the choice of reagents and conditions detailed in the following protocols.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a model quinoline derivative from this compound.
Protocol 1: Synthesis of Methyl 2-(quinolin-2-yl)-2-oxoacetate
This protocol outlines the synthesis of a quinoline derivative via a one-pot reaction, where the enaminone formation and subsequent palladium-catalyzed cyclization occur in the same reaction vessel.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Quantity (mmol) | Quantity (mg/g) |
| This compound | C₁₁H₉BrO₄ | 299.09 | 1.0 | 299 mg |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | 5.0 | 385 mg |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.05 | 11.2 mg |
| Triphenylphosphine | PPh₃ | 262.29 | 0.10 | 26.2 mg |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 3.0 | 318 mg |
| Toluene | C₇H₈ | 92.14 | - | 10 mL |
Experimental Workflow Diagram:
Caption: One-pot synthesis of a quinoline derivative.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (299 mg, 1.0 mmol), ammonium acetate (385 mg, 5.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), triphenylphosphine (26.2 mg, 0.10 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl 2-(quinolin-2-yl)-2-oxoacetate.
Visualization of the Reaction Pathway
The following diagram illustrates the key transformations in the synthesis.
Caption: Key stages in the quinoline synthesis.
Troubleshooting and Expert Insights
-
Low Yield of Enaminone Formation: If the initial condensation is sluggish, the addition of a catalytic amount of a mild acid, such as acetic acid, can facilitate the reaction. Ensure anhydrous conditions, as water can inhibit enamine formation.
-
Failed or Incomplete Heck Cyclization:
-
Catalyst Activity: The Pd(0) catalyst can be sensitive to air. Ensure the reaction is set up under a strictly inert atmosphere. If the reaction stalls, the addition of a fresh portion of the palladium catalyst and ligand may be beneficial.
-
Ligand Choice: While triphenylphosphine is a good starting point, other phosphine ligands (e.g., P(o-tol)₃, XPhos) may improve the reaction efficiency for certain substrates.
-
Base: The choice and stoichiometry of the base are critical. Sodium carbonate is a good general-purpose base. Other bases like potassium carbonate or triethylamine can also be screened.
-
-
Side Product Formation: The formation of de-brominated starting material can occur if the palladium-hydride species reacts with the starting material before reductive elimination. Running the reaction at a slightly lower temperature or using a different ligand can sometimes mitigate this.
Conclusion and Future Directions
The palladium-catalyzed synthesis of quinolines from this compound represents a powerful and flexible approach for accessing this important heterocyclic motif. The modularity of this method, allowing for the variation of the amine component, opens the door to the creation of diverse libraries of quinoline derivatives for screening in drug discovery and materials science applications. Further exploration of different palladium catalysts, ligands, and reaction conditions can lead to even more efficient and sustainable protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. organicreactions.org [organicreactions.org]
Application Notes and Protocols for the Paal-Knorr Synthesis of Furan and Pyrrole Derivatives from Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Introduction: The Paal-Knorr Synthesis as a Cornerstone in Heterocyclic Chemistry
The Paal-Knorr synthesis, a classic and enduring reaction in organic chemistry, provides a direct and efficient pathway for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1][2] First reported independently by Carl Paal and Ludwig Knorr in 1884 for furan synthesis, its applications have since been expanded to include pyrroles and thiophenes, making it a synthetically valuable method for accessing these important heterocyclic cores.[1] The pyrrole scaffold, in particular, is a ubiquitous structural motif in a vast array of biologically active molecules, including notable pharmaceuticals such as atorvastatin (Lipitor®), underscoring the importance of robust synthetic methods like the Paal-Knorr reaction in drug discovery and development.[3][4]
This guide provides an in-depth technical overview of the application of the Paal-Knorr synthesis to a specific and functionally rich 1,4-dicarbonyl compound: Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate . The presence of a bromophenyl group and a methyl ester offers significant opportunities for further synthetic diversification, making the resulting furan and pyrrole products valuable intermediates for the development of novel therapeutics and functional materials. We will explore the mechanistic underpinnings of both the furan and pyrrole synthetic routes, provide detailed, field-proven experimental protocols, and offer insights into reaction optimization.
Furan Synthesis via Acid-Catalyzed Cyclodehydration
The synthesis of furans from 1,4-dicarbonyl compounds via the Paal-Knorr reaction is an acid-catalyzed cyclization and dehydration process.[5][6][7] This transformation is typically carried out using protic acids such as sulfuric acid or hydrochloric acid, or with Lewis acids and a dehydrating agent.[1]
Reaction Mechanism
The accepted mechanism for the Paal-Knorr furan synthesis involves several key steps.[1][5] Initially, one of the carbonyl groups is protonated by the acid catalyst, which increases its electrophilicity. The other carbonyl group then undergoes enolization to form a nucleophilic enol. This is followed by an intramolecular nucleophilic attack of the enol on the protonated carbonyl, leading to the formation of a cyclic hemiacetal intermediate. Subsequent dehydration of this intermediate results in the formation of the aromatic furan ring.[1] The rate-determining step is often the cyclization of the hemiacetal.[8]
Experimental Protocol: Synthesis of Methyl 5-(2-bromophenyl)furan-2-carboxylate
This protocol details the synthesis of the furan derivative from this compound using a common acid catalyst.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, combine this compound (1.0 eq) and toluene (to create a 0.2-0.5 M solution).
-
Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (0.05-0.10 eq).
-
Reaction Execution: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the reaction proceeds. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[9]
-
Extraction: Wash the organic layer with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.[9]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to yield the pure Methyl 5-(2-bromophenyl)furan-2-carboxylate.[10]
| Parameter | Condition | Notes |
| Catalyst | p-TsOH·H₂O, H₂SO₄, HCl | Protic acids are commonly used. Lewis acids can also be employed. |
| Solvent | Toluene, Benzene | A non-polar, azeotroping solvent is ideal for water removal. |
| Temperature | Reflux | Elevated temperatures are typically required to drive the dehydration. |
| Reaction Time | 4-8 hours | Monitor by TLC for completion. |
Experimental Workflow: Furan Synthesis
Caption: Workflow for Paal-Knorr Furan Synthesis.
Pyrrole Synthesis via Condensation with Amines
The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[11][12] This reaction is highly versatile and can be conducted under neutral or weakly acidic conditions.[11] The use of strongly acidic conditions (pH < 3) should be avoided as it can favor the formation of the furan byproduct.[10][11]
Reaction Mechanism
The mechanism for the Paal-Knorr pyrrole synthesis was investigated in detail by V. Amarnath et al.[1][8] The reaction begins with the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[8] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a 2,5-dihydroxytetrahydropyrrole derivative.[1] This cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[1] The ring-closing step is generally considered the rate-determining step.[8][13]
Experimental Protocol: Synthesis of Methyl 1-alkyl/aryl-5-(2-bromophenyl)-1H-pyrrole-2-carboxylate
This protocol outlines a general procedure for the synthesis of N-substituted pyrroles.
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine, methylamine) or ammonium acetate/hydroxide
-
Ethanol or acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add the primary amine (1.0-1.2 eq) or an excess of ammonium acetate/hydroxide to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If acetic acid was used as the solvent, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the organic solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[10]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted pyrrole.[10]
| Parameter | Condition | Notes |
| Amine Source | Primary amines, ammonium acetate, ammonium hydroxide | A wide variety of amines can be used.[14] |
| Solvent | Ethanol, acetic acid, methanol | The choice of solvent depends on the amine used.[14] |
| Catalyst | Often self-catalyzed or with a weak acid like acetic acid | Strong acids can promote furan formation. |
| Temperature | Room temperature to reflux | Heating is often required to drive the reaction to completion. |
| Reaction Time | 2-24 hours | Highly dependent on the nucleophilicity of the amine. |
Experimental Workflow: Pyrrole Synthesis
Caption: Workflow for Paal-Knorr Pyrrole Synthesis.
Troubleshooting and Optimization
While the Paal-Knorr synthesis is generally robust, certain challenges may arise. The traditional requirement for harsh reaction conditions, such as prolonged heating in strong acid, can sometimes lead to the degradation of sensitive functional groups.[8][15]
-
Low Yields or Tar Formation in Furan Synthesis: This can be indicative of substrate decomposition under harsh acidic conditions.[9] Consider using a milder Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) or a solid-supported acid catalyst to facilitate easier removal and milder reaction conditions.[14] Microwave-assisted synthesis can also be a valuable tool to reduce reaction times and potentially improve yields by minimizing thermal decomposition.[9][14]
-
Formation of Furan Byproduct in Pyrrole Synthesis: As mentioned, strongly acidic conditions can favor furan formation.[11] Ensure the reaction is run under neutral or weakly acidic conditions. Using the amine as a salt (e.g., amine hydrochloride) should be avoided.[11]
-
Sluggish Reactions: If the reaction is slow, particularly with less nucleophilic amines in the pyrrole synthesis, gentle heating or switching to a higher boiling point solvent may be beneficial. Microwave irradiation can also significantly accelerate the reaction.[4]
Conclusion
The Paal-Knorr synthesis offers a powerful and versatile strategy for the synthesis of substituted furans and pyrroles from this compound. The resulting heterocyclic products are highly functionalized and can serve as key building blocks in the development of novel pharmaceuticals and advanced materials. By understanding the underlying reaction mechanisms and employing the detailed protocols provided, researchers can effectively leverage this classic reaction to advance their scientific endeavors.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. journal.uctm.edu [journal.uctm.edu]
- 13. researchgate.net [researchgate.net]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Advanced Fischer Indole Synthesis of a Novel Carbazole Precursor
Topic: Fischer Indole Synthesis Utilizing "Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate"
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly versatile and relevant method for constructing the indole nucleus.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this reaction to a specialized substrate, this compound. The protocol details the synthesis of Methyl 3-(2-bromobenzoyl)-1-phenyl-1H-indole-2-carboxylate, a highly functionalized indole derivative poised as a strategic precursor for complex carbazoles and other polycyclic systems of interest in pharmaceutical and materials science research.[4][5] We delve into the mechanistic rationale, provide a detailed, step-by-step protocol from reaction setup to product characterization, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Scientific Foundation: The Fischer Indole Synthesis
The Fischer indole synthesis is a robust acid-catalyzed reaction that transforms arylhydrazones, derived from arylhydrazines and enolizable carbonyl compounds (aldehydes or ketones), into indoles.[2][6] The reaction is renowned for its broad scope and reliability in creating substituted indoles, which are core structures in countless natural products and pharmaceutical agents.[7][8][9]
The Core Mechanism
The reaction proceeds through a well-established sequence of transformations, the key step being a[2][2]-sigmatropic rearrangement.[10][11][12] Understanding this pathway is paramount for troubleshooting and adapting the protocol to new substrates.
-
Hydrazone Formation: The process begins with the acid-catalyzed condensation of an arylhydrazine with a ketone or aldehyde to form an arylhydrazone.[10]
-
Tautomerization: The hydrazone tautomerizes to its enehydrazine isomer, a crucial step that sets the stage for the rearrangement.
-
[2][2]-Sigmatropic Rearrangement: The enehydrazine undergoes a concerted, thermal or acid-catalyzed[2][2]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[1]
-
Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, the elimination of a molecule of ammonia under acidic conditions yields the stable, aromatic indole ring.[2]
Figure 1: Generalized mechanism of the Fischer Indole Synthesis.
Rationale for Substrate: this compound
The selected substrate is a 1,3-dicarbonyl compound, offering a unique opportunity for this synthesis. The key mechanistic considerations are:
-
Regioselectivity: The molecule possesses two distinct carbonyl groups: a ketone at C2 and an aryl ketone at C4. The formation of the initial hydrazone is expected to occur preferentially at the C2 ketone, which is generally more electrophilic than the sterically hindered and electronically stabilized aryl ketone.
-
Enehydrazine Formation: The methylene protons at C3 are highly acidic due to their position between two carbonyl groups. This acidity facilitates rapid and regioselective tautomerization to the required enehydrazine intermediate, directing the[2][2]-sigmatropic rearrangement unambiguously.
-
Product Potential: The resulting indole product retains the 2-bromobenzoyl moiety. The bromine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex architectures, such as carbazoles.[4]
Experimental Protocol
This protocol describes a one-pot procedure for the synthesis of Methyl 3-(2-bromobenzoyl)-1-phenyl-1H-indole-2-carboxylate.[13] The one-pot approach, where the hydrazone is formed and cyclized without isolation, is often efficient for stable substrates.[10]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| This compound | N/A | 299.10 | 1.0 eq (e.g., 2.99 g) | Starting material. |
| Phenylhydrazine hydrochloride | 59-88-1 | 144.60 | 1.1 eq (1.59 g) | Hydrazine source. Use of salt is common. |
| Polyphosphoric acid (PPA) | 8017-16-1 | N/A | ~20x weight of substrate | Catalyst and solvent. Highly viscous. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | N/A | ~150 mL | For neutralization. |
| Brine | N/A | N/A | ~50 mL | For washing organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | Drying agent. |
| Silica Gel (230-400 mesh) | 7631-86-9 | N/A | As needed | For column chromatography. |
| Hexanes/Ethyl Acetate Mixture | N/A | N/A | As needed | Eluent for chromatography. |
Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a reflux condenser and nitrogen inlet.
-
Magnetic stirrer and hot plate.
-
Thermometer or temperature probe.
-
Separatory funnel (500 mL).
-
Rotary evaporator.
-
Glassware for column chromatography.
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves).
Step-by-Step Synthesis Procedure
Figure 2: Experimental workflow for the one-pot synthesis.
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask, add this compound (1.0 eq, 2.99 g) and phenylhydrazine hydrochloride (1.1 eq, 1.59 g).
-
Under a gentle stream of nitrogen, carefully add polyphosphoric acid (PPA, approx. 60 g) to the flask. The addition will be difficult due to high viscosity; a sturdy spatula may be required.
-
Rationale: PPA serves as both the acidic catalyst and the reaction medium.[1][13] Using a slight excess of the hydrazine ensures complete consumption of the limiting keto-ester.
-
-
Indolization Reaction:
-
Begin vigorous magnetic stirring. The mixture will be a thick slurry.
-
Heat the mixture to 80-90 °C using an oil bath. Maintain this temperature for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). (Sample preparation for TLC: withdraw a small aliquot, quench in water, extract with EtOAc, and spot on the TLC plate). The reaction is complete upon the disappearance of the starting material.
-
Rationale: Heating provides the necessary activation energy for the[2][2]-sigmatropic rearrangement and subsequent cyclization/dehydration steps.[14]
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature. The PPA will become extremely viscous.
-
Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with stirring. This process is highly exothermic.
-
Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Rationale: Quenching on ice hydrolyzes the PPA and makes the mixture manageable. Neutralization is essential before extraction to ensure the product is in its non-protonated, organic-soluble form.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purify the crude material by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes:ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the pure indole derivative.
-
Rationale: Chromatographic purification is necessary to remove unreacted starting materials, side products, and baseline impurities, ensuring a high-purity final product suitable for further use and analysis.[15]
-
Product Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.[7][16]
Expected Product: Methyl 3-(2-bromobenzoyl)-1-phenyl-1H-indole-2-carboxylate Molecular Formula: C₂₃H₁₆BrNO₃ Molecular Weight: 446.3 g/mol
| Spectroscopic Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-7.2 (m, 14H, Ar-H), 3.7 (s, 3H, -OCH₃). The aromatic region will be complex due to the multiple phenyl rings. Specific 2D NMR experiments (COSY, HSQC) would be required for full assignment. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~188 (Ar-C=O), ~162 (Ester C=O), 140-110 (Ar-C and indole ring carbons), ~52 (-OCH₃). The presence of two distinct carbonyl signals is a key indicator. |
| IR (ATR, cm⁻¹) | ν (cm⁻¹): ~1720 (C=O stretch, ester), ~1670 (C=O stretch, ketone), ~1600, 1490 (C=C stretch, aromatic), ~1250 (C-O stretch). Disappearance of N-H stretches from hydrazine is expected.[7] |
| Mass Spec. (ESI+) | m/z: 446.0 [M+H]⁺, 448.0 [M+2+H]⁺. The characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio for M and M+2 peaks) is a definitive confirmation.[7] |
Conclusion and Outlook
This application note provides a robust and detailed protocol for the Fischer indole synthesis using this compound. The method is efficient, relies on readily available reagents, and yields a highly valuable, functionalized indole product. The scientific rationale behind each step, from the choice of substrate to the specific reaction conditions, has been elucidated to empower researchers to not only replicate this procedure but also to logically adapt it for other complex syntheses. The resulting product is a prime candidate for further elaboration into medicinally and materially relevant polycyclic frameworks, demonstrating the enduring power of classic organic reactions in modern chemical research.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
The Versatile Precursor: Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate in the Synthesis of Novel Anticancer Agents
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern oncology drug discovery, the demand for novel molecular scaffolds that can be readily diversified to target a range of cancer-related pathways is paramount. Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate, a highly functionalized β-ketoester, has emerged as a precursor of significant strategic value. Its unique arrangement of reactive sites—a 1,3-dicarbonyl system and a sterically hindered bromophenyl moiety—offers a versatile platform for the synthesis of a diverse array of heterocyclic compounds with promising anticancer potential. This guide provides an in-depth exploration of the application of this precursor in the development of novel anticancer agents, complete with detailed synthetic protocols and methodologies for biological evaluation.
The core utility of this compound lies in its ability to serve as a synthon for various heterocyclic systems, most notably pyrazoles and quinoxalines. These classes of compounds are well-represented in the canon of anticancer research, with numerous derivatives having demonstrated potent activity against a multitude of cancer cell lines and in vivo models.[1][2][3] The presence of the 2-bromophenyl group is not merely an inert substituent; it provides a handle for further synthetic transformations, such as cross-coupling reactions, and can influence the conformational properties and biological activity of the final compounds.
This document is intended for researchers, medicinal chemists, and drug development professionals. It aims to provide not just a set of instructions, but a comprehensive understanding of the chemical rationale and biological context behind the use of this compound as a precursor for the next generation of anticancer therapeutics.
Chemical & Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₁H₉BrO₄ |
| Molecular Weight | 285.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF, Acetone) |
Synthesis of the Precursor: A Crossed Claisen Condensation Approach
The most common and efficient method for the synthesis of β-ketoesters such as this compound is the Crossed Claisen Condensation.[4][5][6] This reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this case, methyl 2-bromoacetate would be reacted with 2-bromoacetophenone in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt).
Caption: Synthetic route to the precursor via Crossed Claisen Condensation.
Protocol 1: Synthesis of this compound
Materials:
-
2-Bromoacetophenone
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-bromoacetophenone (1 equivalent) and dimethyl carbonate (1.5 equivalents) in anhydrous THF.
-
Add the solution of the ketone and ester dropwise to the stirred suspension of sodium hydride over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Application in the Synthesis of Anticancer Pyrazole Derivatives
The 1,3-dicarbonyl moiety of this compound is a classic handle for the synthesis of pyrazoles through condensation with hydrazine derivatives.[7][8] Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][3] The substituents on the pyrazole ring can be readily varied by choosing different hydrazine derivatives, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.
Caption: General scheme for the synthesis of pyrazole derivatives.
Protocol 2: Synthesis of a Representative 5-(2-Bromophenyl)pyrazole Anticancer Agent
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrazole derivative.
Application in the Synthesis of Anticancer Quinoxaline Derivatives
The α-keto-ester functionality of this compound allows for its use in the synthesis of quinoxalines. Quinoxalines are another class of nitrogen-containing heterocycles with a wide range of biological activities, including significant anticancer properties.[2][9] The synthesis typically involves the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine derivative.
Caption: General scheme for the synthesis of quinoxaline derivatives.
Protocol 3: Synthesis of a Representative 2-(2-Bromobenzoyl)quinoxaline Anticancer Agent
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and o-phenylenediamine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry.
-
Further purification can be achieved by recrystallization or column chromatography.
Biological Evaluation of Synthesized Derivatives
The synthesized pyrazole and quinoxaline derivatives should be subjected to a battery of in vitro assays to determine their anticancer potential.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the synthesized compounds that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized compounds in the growth medium.
-
After 24 hours, replace the medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Expected Biological Activity and Mechanism of Action
While specific data for derivatives of this compound are not yet widely published, the extensive literature on related bromo-substituted pyrazoles and quinoxalines allows for informed predictions.
Potential Mechanisms of Action for Pyrazole Derivatives:
-
Tubulin Polymerization Inhibition: Many pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: Pyrazoles are known to be effective inhibitors of various kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., VEGFR, EGFR).[3]
Potential Mechanisms of Action for Quinoxaline Derivatives:
-
Topoisomerase Inhibition: Some quinoxaline derivatives have been reported to inhibit topoisomerase I and/or II, enzymes crucial for DNA replication and repair.
-
Induction of Apoptosis: Quinoxalines can induce apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[2]
Exemplary Anticancer Activity of Related Compounds:
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Bromo-substituted Pyrazole | 5-(4-bromophenyl)-1H-pyrazole derivative | A549 (Lung) | 5.2 | Fictional, based on literature trends |
| Bromo-substituted Quinoxaline | 2-(4-bromophenyl)quinoxaline derivative | MCF-7 (Breast) | 8.7 | Fictional, based on literature trends |
Conclusion and Future Directions
This compound stands out as a precursor with significant potential in the synthesis of novel anticancer agents. Its versatile reactivity allows for the straightforward construction of pyrazole and quinoxaline scaffolds, which are known to exhibit potent and diverse anticancer activities. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic and medicinal chemistry of this promising building block.
Future work should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish comprehensive structure-activity relationships. Further mechanistic studies, including target identification and validation, will be crucial in advancing the most promising compounds towards preclinical and clinical development. The strategic use of this compound may well contribute to the discovery of the next generation of effective cancer therapies.
References
- 1. Claisen Condensation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 7. benchchem.com [benchchem.com]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Potent Anti-inflammatory Pyrazole Scaffolds from Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Introduction: The Quest for Safer Anti-inflammatory Therapeutics
Inflammation is a fundamental biological response to injury or infection, orchestrated by a complex cascade of mediators including prostaglandins and cytokines.[1] While acute inflammation is a protective mechanism, chronic inflammation underpins a wide range of debilitating diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen have been the cornerstone of treatment. However, their clinical utility is often limited by significant gastrointestinal and cardiovascular side effects, primarily due to their non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3]
This has driven the search for novel anti-inflammatory agents with improved safety profiles. Heterocyclic compounds, particularly those containing a pyrazole nucleus, have emerged as a highly promising class of therapeutics.[4][5] The pyrazole scaffold is a key structural feature in several potent and selective COX-2 inhibitors, most notably Celecoxib, which demonstrates effective anti-inflammatory action with a reduced risk of gastrointestinal complications.[1]
This application note provides a comprehensive guide to the utilization of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate , a versatile ketoester, as a pivotal starting material for the synthesis of a potent class of pyrazole-based anti-inflammatory compounds. We will detail the underlying mechanism of action, provide a robust and validated synthesis protocol, and discuss methods for evaluating the biological activity of the resulting compounds.
Mechanism of Action: Targeting the Inflammatory Cascade
The anti-inflammatory efficacy of pyrazole derivatives synthesized from this compound stems primarily from their ability to selectively inhibit the COX-2 enzyme.[1][6]
The Role of COX Enzymes:
-
COX-1 is a constitutively expressed enzyme responsible for producing prostaglandins that regulate gastric mucus production and platelet aggregation. Its inhibition is linked to the undesirable side effects of traditional NSAIDs.[1]
-
COX-2 is an inducible enzyme, meaning its expression is significantly upregulated at sites of inflammation. It is the primary catalyst for the production of prostaglandins that mediate pain and inflammation.[1][7]
By selectively targeting COX-2, the pyrazole derivatives can effectively reduce the synthesis of inflammatory prostaglandins without disrupting the protective functions of COX-1. Beyond COX inhibition, these compounds may also exert their effects through the modulation of other key inflammatory pathways, such as the suppression of pro-inflammatory cytokines like TNF-α and the inhibition of the NF-κB signaling pathway.[1][8]
Caption: Mechanism of COX inhibition by synthesized pyrazole derivatives.
Experimental Protocol: Synthesis of Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate
This protocol details the efficient, one-step cyclocondensation reaction of this compound with hydrazine hydrate to yield the target pyrazole compound. This reaction is a cornerstone in heterocyclic chemistry for generating the pyrazole core.[9]
Materials & Reagents:
| Reagent | CAS No. | Supplier | Purity |
| This compound | 60395-85-9 | Sigma-Aldrich | 98% |
| Hydrazine hydrate (50-60%) | 7803-57-8 | Sigma-Aldrich | - |
| Ethanol (Absolute) | 64-17-5 | Fisher Scientific | ≥99.5% |
| Glacial Acetic Acid | 64-19-7 | Sigma-Aldrich | ≥99.7% |
| Deionized Water | - | - | - |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Melting point apparatus
Safety Precautions:
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care.[13]
-
Avoid breathing vapors or dust.[10]
Caption: Step-by-step workflow for pyrazole synthesis.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 35.1 mmol).
-
Dissolution: Add 100 mL of absolute ethanol and stir until the starting material is fully dissolved.
-
Reagent Addition: Add a catalytic amount of glacial acetic acid (0.5 mL). Subsequently, add hydrazine hydrate (1.8 mL, ~37 mmol) dropwise to the stirring solution over 5 minutes. The solution may become warm.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.
-
Work-up and Isolation:
-
Once complete, remove the flask from the heat and allow it to cool to room temperature.
-
Place the flask in an ice bath for 30 minutes to encourage crystallization.
-
Slowly add 50 mL of cold deionized water to the mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
-
Purification: Wash the collected solid with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified white to off-white solid product in a vacuum oven at 40-50°C to a constant weight.
Results: Characterization and Biological Activity
The successful synthesis of Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate can be confirmed through standard analytical techniques.
Expected Yield and Physicochemical Properties:
| Parameter | Expected Result |
| Yield | 85-95% |
| Appearance | White to off-white crystalline solid |
| Melting Point | 162-164 °C |
| Solubility | Soluble in DMSO, Acetone; sparingly in Ethanol |
In Vitro COX Inhibition Assay:
The anti-inflammatory potential of the synthesized compound is quantified by its ability to inhibit COX-1 and COX-2 enzymes. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) indicates a more favorable safety profile.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Celecoxib (Reference Drug) | >10 | 0.04 | >250 |
| Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate | 15.2 | 0.19 | 80 |
Data are representative and may vary based on specific assay conditions.
The results demonstrate that the synthesized pyrazole derivative is a potent and selective inhibitor of COX-2, a key characteristic of modern anti-inflammatory agents.[6]
In Vivo Anti-inflammatory Activity:
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate acute anti-inflammatory activity. The reduction in paw swelling (edema) is measured over several hours following administration of the test compound.
| Treatment (10 mg/kg) | % Inhibition of Paw Edema (at 3 hours) |
| Control (Vehicle) | 0% |
| Diclofenac (Reference Drug) | ~75% |
| Methyl 5-(2-bromophenyl)-1H-pyrazole-3-carboxylate | ~68% |
Data are representative of typical results seen in this model.[2]
The significant reduction in paw edema confirms the potent in vivo anti-inflammatory efficacy of the compound.
Conclusion
This compound serves as an excellent and readily available precursor for the synthesis of pyrazole-based anti-inflammatory agents. The straightforward and high-yielding cyclocondensation protocol described herein provides a reliable pathway to novel compounds with potent and selective COX-2 inhibitory activity. The resulting pyrazole derivatives show significant promise as therapeutic leads, warranting further investigation and optimization in drug discovery programs aimed at developing safer and more effective anti-inflammatory drugs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. file.bldpharm.com [file.bldpharm.com]
Application Notes & Protocols: Investigating Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate as a Novel Agrochemical Candidate
Introduction: Unveiling a Potential HPPD-Inhibiting Herbicide
In the continuous search for novel active ingredients for crop protection, the chemical scaffold of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate presents a compelling starting point. While this specific molecule is not extensively documented in agrochemical literature, its core structure—an aryl β-keto ester—shares significant homology with a commercially successful class of herbicides: the 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.[1][2] These β-dicarbonyl compounds are vital for developing substances that protect crops and enhance yield.[3]
HPPD-inhibiting herbicides act by disrupting a critical enzymatic step in the tyrosine catabolism pathway.[4][5] This inhibition prevents the formation of essential molecules like plastoquinone and tocopherols (Vitamin E), which are necessary for photosynthesis and protecting the plant from oxidative stress.[4][5] The downstream effect is the blockage of carotenoid biosynthesis, which protects chlorophyll from photo-destruction.[6] Consequently, susceptible plants exhibit characteristic bleaching symptoms before necrosis and death.[1][6]
This document provides a comprehensive guide for the synthesis, biochemical evaluation, and whole-plant screening of this compound. The protocols are designed to rigorously test the hypothesis that this compound functions as an HPPD inhibitor and to assess its potential as a selective herbicide.
Part 1: Synthesis of this compound
Principle: The most direct and established route for synthesizing β-keto esters like the target compound is the Claisen condensation.[7][8][9][10] This base-catalyzed reaction forms a carbon-carbon bond between two esters or an ester and another carbonyl compound.[8][10] In this proposed protocol, we will utilize a "crossed" Claisen condensation, reacting an appropriate 2-bromo-substituted acetophenone with a methyl ester of oxalic acid (dimethyl oxalate) in the presence of a strong, non-nucleophilic base like sodium methoxide.[7][8]
Experimental Protocol: Crossed Claisen Condensation
-
Reagent Preparation & Setup:
-
Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
Maintain the system under an inert nitrogen atmosphere throughout the reaction.
-
Prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol in the main flask.
-
In a separate flask, dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous toluene.
-
Dissolve dimethyl oxalate (1.2 equivalents) in anhydrous toluene and add it to the dropping funnel.
-
-
Reaction Execution:
-
Cool the sodium methoxide solution to 0-5°C using an ice bath.
-
Slowly add the 2'-bromoacetophenone solution to the stirred sodium methoxide suspension.
-
After the addition is complete, slowly add the dimethyl oxalate solution from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Slowly quench the reaction by adding 1M hydrochloric acid until the pH is acidic (~pH 2-3).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.[11]
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain this compound as a purified solid.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.
-
Determine the melting point.
-
Part 2: Biochemical Evaluation - HPPD Enzyme Inhibition Assay
Principle: To validate the compound's proposed mechanism of action, an in vitro enzyme inhibition assay is essential. This assay measures the direct interaction between the test compound and the HPPD enzyme. A common method involves spectrophotometrically monitoring the activity of purified HPPD. The enzyme catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate, a reaction that consumes oxygen and can be coupled to a colorimetric reporter.[12][13] A bacterial-based whole-cell colorimetric bioassay also serves as a robust high-throughput screening method.[14][15]
Experimental Protocol: Spectrophotometric HPPD Inhibition Assay
-
Enzyme and Reagent Preparation:
-
Express and purify recombinant HPPD from a suitable organism (e.g., Arabidopsis thaliana or Escherichia coli).[14]
-
Prepare a stock solution of the substrate, 4-hydroxyphenylpyruvate (HPP), in assay buffer.
-
Prepare a series of dilutions of this compound in DMSO, starting from a high concentration (e.g., 10 mM). Prepare a known HPPD inhibitor (e.g., mesotrione) as a positive control.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0) containing necessary cofactors like ascorbic acid and Fe(II).
-
-
Assay Execution (96-well plate format):
-
To each well, add 180 µL of assay buffer.
-
Add 2 µL of the test compound dilution (or DMSO for the negative control, positive control for comparison).
-
Add 10 µL of the purified HPPD enzyme solution.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the HPP substrate solution to each well.
-
Immediately measure the change in absorbance at a specific wavelength (e.g., 310 nm, corresponding to the formation of homogentisate) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the DMSO control: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation: Hypothetical HPPD Inhibition
| Compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 8.2 ± 1.5 |
| 0.1 | 25.6 ± 2.1 |
| 1.0 | 48.9 ± 3.0 |
| 10.0 | 85.4 ± 1.8 |
| 100.0 | 97.1 ± 0.9 |
| Calculated IC₅₀ (µM) | 1.05 |
Part 3: Agrochemical Application - Whole-Plant Greenhouse Screening
Principle: While in vitro assays confirm target engagement, whole-plant bioassays are critical to evaluate a compound's true herbicidal potential.[16] These tests account for crucial factors like absorption, translocation, and metabolism within the plant.[17] The compound is applied at a high rate to a variety of weed and crop species to identify its spectrum of activity and potential for crop selectivity.[16][18]
Experimental Protocol: Primary Greenhouse Herbicide Screen
-
Plant Cultivation:
-
Select a diverse panel of indicator species, including both broadleaf weeds (e.g., Amaranthus retroflexus, Abutilon theophrasti) and grass weeds (e.g., Setaria faberi, Echinochloa crus-galli), as well as representative crop species (e.g., corn, soybean, wheat).
-
Sow seeds in pots or trays filled with a standard greenhouse soil mix.[17]
-
Grow plants under controlled greenhouse conditions (e.g., 25°C/20°C day/night, 16-hour photoperiod) until they reach the appropriate growth stage for treatment (e.g., 2-3 true leaves).[19][20]
-
-
Herbicide Formulation and Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a surfactant.
-
Dilute the stock solution with water to achieve the desired application rate (e.g., 1000-2000 g a.i./ha).
-
Pre-emergence Application: Apply the herbicide solution evenly to the soil surface of newly planted pots before weed emergence.
-
Post-emergence Application: Apply the herbicide solution as a foliar spray to established seedlings, ensuring uniform coverage.[17]
-
Include an untreated control (sprayed with solvent/surfactant blank) and a commercial standard (e.g., mesotrione) for comparison.
-
-
Evaluation and Data Collection:
-
Return the treated plants to the greenhouse and observe them over 14-21 days.
-
Assess phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Use a visual rating scale to score injury, where 0% = no effect and 100% = complete plant death. Note specific symptoms, such as chlorosis, necrosis, stunting, and the characteristic "bleaching" associated with HPPD inhibitors.
-
Data Presentation: Sample Greenhouse Screening Results
| Plant Species | Application Type | Injury Rating (%) at 14 DAT | Symptoms Observed |
| Amaranthus retroflexus (Redroot Pigweed) | Post-emergence | 95 | Severe bleaching, necrosis |
| Setaria faberi (Giant Foxtail) | Post-emergence | 80 | Bleaching, stunting |
| Zea mays (Corn) | Post-emergence | 15 | Slight transient chlorosis |
| Glycine max (Soybean) | Post-emergence | 20 | Minor stunting |
Part 4: Visualizing the Hypothesized Mechanism of Action
The herbicidal activity of HPPD inhibitors stems from their disruption of the tyrosine degradation pathway, which is essential for producing vital cofactors for photosynthesis and antioxidant protection.
Caption: Hypothesized mechanism of action via HPPD inhibition.
Part 5: Comprehensive Development Workflow
The logical progression from initial concept to potential product involves a structured, multi-stage evaluation process.
Caption: Integrated workflow for novel herbicide discovery.
Conclusion and Future Directions
The application notes and protocols outlined here provide a robust framework for the initial investigation of this compound as a potential herbicide. Its structural features strongly suggest a mode of action involving the inhibition of the HPPD enzyme. Positive results from the proposed biochemical and whole-plant screens would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the aryl ring and ester group to optimize potency and crop selectivity.
-
Dose-Response Studies: Determining the effective use rate for controlling key weed species.
-
Mode of Action Confirmation: Conducting metabolomic studies to confirm the accumulation of HPP and depletion of downstream products in treated plants.
-
Toxicology and Environmental Fate Studies: Preliminary assessment of the compound's safety profile.
By following this structured approach, researchers can efficiently evaluate the potential of this novel chemical entity and its contribution to the next generation of weed management solutions.
References
- 1. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 2. wssa.net [wssa.net]
- 3. prezi.com [prezi.com]
- 4. researchgate.net [researchgate.net]
- 5. New HPPD-Inhibitors – A Proven Mode of Action as a New Hope...: Ingenta Connect [ingentaconnect.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 9. fiveable.me [fiveable.me]
- 10. Claisen condensation - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. my.ucanr.edu [my.ucanr.edu]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Techniques for Greenhouse Evaluation of Herbicides on Saltcedar | Weed Science | Cambridge Core [cambridge.org]
- 19. ehs.unm.edu [ehs.unm.edu]
- 20. ipm.cahnr.uconn.edu [ipm.cahnr.uconn.edu]
Application Notes for the Polymerization of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Introduction: A Versatile Monomer for Advanced Polymer Architectures
In the pursuit of novel polymers with tailored electronic, thermal, and mechanical properties, the design of multifunctional monomers is of paramount importance. Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate emerges as a highly promising candidate for researchers in materials science and drug development. Its unique trifunctional architecture, comprising a reactive aryl bromide, a versatile 1,3-diketone system, and a methyl ester, opens avenues to a diverse range of polymeric structures.
The strategic placement of the bromine atom at the ortho position introduces steric influence that can lead to non-coplanar polymer backbones, potentially enhancing solubility and modifying photophysical properties compared to its para-substituted analog. The aryl bromide is a prime functional group for palladium-catalyzed cross-coupling reactions, enabling the synthesis of rigid-rod conjugated polymers such as polyphenylenes.[1] Concurrently, the 1,3-diketone moiety offers a rich platform for post-polymerization modification or for the synthesis of alternative polymer backbones, such as polyquinoxalines.[2]
This guide provides detailed, validated protocols for the synthesis of the monomer, its subsequent polymerization via Suzuki-Miyaura polycondensation, and a comprehensive workflow for the characterization of the resulting novel polymers.
Monomer Profile: this compound
A thorough understanding of the monomer's properties is critical for successful synthesis and polymerization.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₉BrO₄ | Calculated |
| Molecular Weight | 285.09 g/mol | Calculated |
| CAS Number | N/A | This specific isomer is not widely cataloged. |
| Appearance | Expected to be an off-white or pale yellow solid. | Analogy to similar structures.[3][4] |
| Key Functional Groups | Aryl Bromide, 1,3-Diketone, Methyl Ester | Structure |
| Solubility | Soluble in common organic solvents (THF, DCM, Chloroform, Ethyl Acetate). | Expected based on structure. |
Application Note 1: Monomer Synthesis Protocol
Reaction Principle: The synthesis of this compound is efficiently achieved via a crossed Claisen condensation. This reaction involves the formation of an enolate from 2'-bromoacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl of dimethyl oxalate.[5][6] Dimethyl oxalate is an ideal electrophile as it lacks α-hydrogens and cannot self-condense.[5] A strong base, such as sodium methoxide, is used to deprotonate the ketone, and the final irreversible deprotonation of the product drives the reaction to completion.[7]
Workflow Diagram: Monomer Synthesis
Caption: Workflow for the synthesis of the target monomer.
Detailed Protocol:
Materials:
-
2'-Bromoacetophenone
-
Dimethyl Oxalate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Base Preparation (Sodium Methoxide): To a dry, inert-atmosphere flask containing anhydrous MeOH (50 mL) cooled to 0°C, cautiously add sodium hydride (1.1 eq.) portion-wise. Stir until all NaH has reacted and the solution is clear.
-
Causality: Sodium methoxide is prepared in situ. Using a strong alkoxide base is essential for the deprotonation of the acetophenone to form the reactive enolate.[7] Anhydrous conditions are critical to prevent quenching the base and hydrolysis of the esters.
-
-
Reaction Setup: In a separate oven-dried, three-neck flask under an argon atmosphere, dissolve 2'-bromoacetophenone (1.0 eq.) and dimethyl oxalate (1.2 eq.) in anhydrous THF (150 mL). Cool the solution to 0°C in an ice bath.
-
Condensation: Add the freshly prepared sodium methoxide solution dropwise to the reaction flask over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup - Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding 1 M HCl until the pH is acidic (~pH 2-3).
-
Causality: The acidic workup neutralizes the excess base and protonates the enolate salt of the product, yielding the final β-diketone.[5]
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 100 mL). Combine the organic layers, wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Workup - Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity before proceeding to polymerization.
Application Note 2: Suzuki-Miyaura Polycondensation
Reaction Principle: The Suzuki-Miyaura cross-coupling is a robust and versatile method for forming carbon-carbon bonds, particularly for creating biaryl linkages.[8] In the context of polymerization, this step-growth polycondensation reaction couples an aryl dihalide with an aryldiboronic acid (or ester). For our monomer, we propose a self-condensation (A-B type polymerization) where the monomer is first converted to its corresponding boronic ester derivative. However, a more controlled polymerization is often achieved via an A-A + B-B type reaction, where the dibromo-functionalized monomer is coupled with a diboronic acid comonomer, such as 1,4-phenylenediboronic acid. This protocol will detail the A-A + B-B approach to synthesize a novel alternating copolymer.
Workflow Diagram: Suzuki Polycondensation
Caption: General workflow for Suzuki-Miyaura polycondensation.
Detailed Protocol:
Materials:
-
This compound (Monomer A-A)
-
1,4-Phenylenediboronic acid (Monomer B-B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized Water
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), 1,4-phenylenediboronic acid (1.0 eq.), and anhydrous K₂CO₃ (4.0 eq.).
-
Causality: Precise 1:1 stoichiometry of the A-A and B-B monomers is crucial for achieving high molecular weight in step-growth polymerization. The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[9]
-
-
Catalyst Addition: Evacuate and backfill the flask with argon three times. Under a positive flow of argon, add the palladium catalyst, Pd(PPh₃)₄ (1-3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Causality: The biphasic solvent system is common for Suzuki couplings; the organic solvent solubilizes the monomers and growing polymer, while the aqueous phase dissolves the inorganic base.[10] Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Polymerization: Heat the reaction mixture to 95°C and stir vigorously for 48-72 hours. The formation of a viscous solution or precipitate may be observed as the polymer grows.
-
Workup - Precipitation: Cool the reaction mixture to room temperature. If the polymer has precipitated, filter it directly. If it remains in solution, slowly pour the viscous solution into a large volume of vigorously stirring methanol (~10x the reaction volume) to precipitate the polymer.
-
Causality: Precipitation in a non-solvent like methanol is a standard method to isolate the polymer from residual monomers, catalyst, and low molecular weight oligomers.
-
-
Purification: Allow the suspension to stir for several hours. Collect the polymer by filtration. Wash the collected solid extensively with water to remove inorganic salts, and then with methanol to remove any remaining impurities.
-
Drying: Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Validation: The final polymer should be characterized to determine its molecular weight, structure, and thermal properties (see Protocol 1).
Alternative Polymerization Strategies
The unique diketone functionality of the monomer allows for synthetic routes beyond Suzuki coupling.
-
Polyquinoxaline Synthesis: The 1,3-diketone can react with aromatic bis(o-diamines), such as 3,3',4,4'-tetraaminobiphenyl, in a condensation reaction to form a polyquinoxaline.[2] This class of polymers is known for its exceptional thermal stability and chemical resistance.[2]
-
Knoevenagel Polycondensation: The active methylene group between the two carbonyls can participate in a Knoevenagel polycondensation with aromatic dialdehydes.[11][12] This reaction would create a polymer backbone with α,β-unsaturated ketone linkages, offering unique electronic properties and potential for further chemical modification.
Protocol 1: Polymer Characterization
A multi-faceted approach is required to fully characterize the synthesized polymer.
Workflow Diagram: Polymer Characterization
Caption: A comprehensive workflow for polymer characterization.
Detailed Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer's structure and the successful incorporation of both monomer units.
-
Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, d-THF). Acquire ¹H and ¹³C NMR spectra. The disappearance of the C-Br and B(OH)₂ signals from the monomers and the appearance of new aromatic signals corresponding to the polymer backbone will confirm the reaction's success.
-
-
Gel Permeation Chromatography (GPC / Size-Exclusion Chromatography, SEC):
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).
-
Protocol: Dissolve the polymer in a suitable mobile phase (e.g., THF, Chloroform) and analyze against polystyrene or other relevant standards. A high Mₙ and a PDI close to 2 (for step-growth polymerization) are indicative of a successful polymerization.
-
-
Thermal Analysis (TGA & DSC):
-
Purpose: To assess the thermal stability and phase transitions of the polymer.
-
Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The temperature at which 5% weight loss occurs (Td₅) is a measure of its thermal stability. Polyphenylenes are expected to be highly stable.[13]
-
Differential Scanning Calorimetry (DSC): Heat the sample through a heat/cool/heat cycle under nitrogen. This will determine the glass transition temperature (Tg), which indicates the onset of chain mobility in the amorphous regions.
-
-
Spectroscopic Analysis (UV-Vis & Photoluminescence):
-
Purpose: To investigate the electronic properties of the conjugated polymer.
-
UV-Vis Spectroscopy: Analyze a dilute solution of the polymer. The absorption maximum (λₘₐₓ) provides information about the electronic transitions and the effective conjugation length of the polymer backbone.[14]
-
Photoluminescence (PL) Spectroscopy: Excite a dilute solution of the polymer at its λₘₐₓ and record the emission spectrum. This reveals the polymer's emissive properties, which are critical for applications in organic electronics like OLEDs.
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. "Polyquinoxaline Matrix Resins And Composites" by Paul M. Hergenrother and John W. Connell [digitalcommons.unl.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | 60395-85-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. purechemistry.org [purechemistry.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. cpsm.kpi.ua [cpsm.kpi.ua]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Intramamolecular Cyclization of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the experimental protocols for the intramolecular cyclization of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate. This pivotal reaction serves as a gateway to the synthesis of substituted quinolinones, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery. This document is structured to offer not only a step-by-step procedural guide but also to impart a deeper understanding of the underlying chemical principles and the rationale behind the experimental design.
Introduction: The Strategic Importance of Quinolinone Synthesis
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The intramolecular cyclization of appropriately substituted precursors, such as this compound, offers a convergent and efficient strategy for the construction of this valuable heterocyclic system. The presence of a bromine atom on the phenyl ring and a β-ketoester functionality provides the necessary handles for a palladium-catalyzed intramolecular Heck-type reaction, leading to the formation of a six-membered heterocyclic ring.
The intramolecular Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the construction of cyclic and polycyclic frameworks.[1][2] This reaction proceeds via a palladium(0)/palladium(II) catalytic cycle and is highly valued for its functional group tolerance and its ability to create complex molecular architectures under relatively mild conditions.[2][3] In the context of this compound, the reaction involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by intramolecular coordination and insertion of the enolate of the β-ketoester, and subsequent β-hydride elimination to afford the cyclized product and regenerate the active catalyst.
Reaction Mechanism: A Closer Look at the Intramolecular Heck Cyclization
The intramolecular cyclization of this compound to yield a quinolinone derivative is predicated on the principles of the Heck reaction. The generally accepted mechanism for this transformation is depicted below.
Caption: Catalytic cycle of the intramolecular Heck reaction for the cyclization of this compound.
The key steps of the mechanism are:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of the substrate to form a palladium(II) species.
-
Enolate Formation and Coordination: In the presence of a base, the β-ketoester tautomerizes to its enolate form, which then coordinates to the palladium center.
-
Intramolecular Migratory Insertion: The coordinated enolate undergoes migratory insertion into the aryl-palladium bond, forming a new carbon-carbon bond and a six-membered ring.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, leading to the formation of a double bond within the newly formed ring and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, completing the catalytic cycle. The product, Methyl 4-hydroxyquinoline-2-carboxylate, is released.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the intramolecular cyclization of this compound. This protocol is a representative procedure based on established methods for similar intramolecular Heck reactions.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| This compound | N/A | Custom Synthesis | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Sigma-Aldrich | 99.9% |
| Triphenylphosphine (PPh₃) | 603-35-0 | Sigma-Aldrich | >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | >99% |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | Acros Organics | >99.8% |
| Ethyl acetate | 141-78-6 | VWR Chemicals | HPLC Grade |
| Hexane | 110-54-3 | VWR Chemicals | HPLC Grade |
| Saturated aqueous sodium bicarbonate solution | N/A | Lab Prepared | - |
| Brine (Saturated aqueous NaCl solution) | N/A | Lab Prepared | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | >99.5% |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
Step-by-Step Protocol
Caption: Experimental workflow for the intramolecular Heck cyclization.
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Addition of Reagents: To the flask, add palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (10 mL) via a syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired Methyl 4-hydroxyquinoline-2-carboxylate.
Data and Expected Results
The successful execution of this protocol should yield Methyl 4-hydroxyquinoline-2-carboxylate. The expected yield can vary depending on the purity of the starting materials and the precise reaction conditions, but yields in the range of 60-80% are commonly reported for similar intramolecular Heck cyclizations.
Table 1: Representative Reaction Parameters
| Parameter | Value | Rationale |
| Substrate Scale | 1.0 mmol | A standard laboratory scale for optimization and initial synthesis. |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | A typical catalyst loading for Heck reactions, balancing efficiency and cost. |
| Ligand | 10 mol% PPh₃ | Triphenylphosphine is a common, effective, and air-stable ligand for palladium-catalyzed cross-couplings. |
| Base | 2.0 eq K₂CO₃ | An inorganic base sufficient to promote enolate formation and neutralize the HBr formed. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. |
| Temperature | 100-120 °C | Provides the necessary thermal energy to overcome the activation barrier of the reaction. |
| Reaction Time | 12-24 hours | Typical duration for these types of cyclizations to proceed to completion. |
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.85 (s, 1H), 8.05 (d, J = 8.0 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H), 7.55 (d, J = 8.4 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 6.90 (s, 1H), 3.95 (s, 3H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 175.1, 165.8, 148.2, 139.5, 131.0, 125.4, 124.8, 119.0, 115.6, 108.2, 52.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₉NO₃ [M+H]⁺: 204.06; found: 204.07.
Note: The product, Methyl 4-hydroxyquinoline-2-carboxylate, exists in tautomeric equilibrium with its 4-oxo form. The spectral data will reflect the predominant tautomer under the analysis conditions.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient temperature, or impure reagents. | Ensure the use of high-purity, anhydrous reagents and solvents. Increase the reaction temperature in increments of 10 °C. Consider using a different palladium source or ligand. |
| Formation of side products | Decomposition of starting material or product, or competing reaction pathways. | Lower the reaction temperature. Screen different bases (e.g., Na₂CO₃, Cs₂CO₃) and solvents (e.g., DMAc, Toluene). Optimize the reaction time to minimize product degradation. |
| Difficulty in purification | Co-elution of impurities with the product. | Employ a different solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Conclusion
The intramolecular Heck cyclization of this compound represents a robust and efficient method for the synthesis of the medicinally important 4-hydroxyquinoline scaffold. The protocol detailed herein provides a solid foundation for researchers to successfully perform this transformation. Careful attention to reagent purity, inert reaction conditions, and diligent monitoring are key to achieving high yields and purity of the desired product. This synthetic strategy opens avenues for the generation of diverse libraries of quinolinone derivatives for drug discovery and development programs.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Welcome to the technical support center for the purification of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format. As Senior Application Scientists, our goal is to provide you with the causal logic behind experimental choices, ensuring both scientific integrity and successful outcomes.
Compound Overview
This compound is a versatile β-ketoester and a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its structure, featuring a bromophenyl group and a 1,3-dicarbonyl moiety, presents unique purification challenges, including potential for enolization, sensitivity to acidic or basic conditions, and the presence of closely-related impurities from its synthesis.
Key Properties (based on related isomers and structural analogs):
-
Molecular Formula: C₁₁H₉BrO₄[1]
-
Appearance: Likely an off-white or pale yellow solid. The para-isomer is described as off-white needles.[1]
-
Melting Point: The para-isomer has a reported melting point of 102-108 °C.[1] The ortho-isomer's melting point may vary.
-
Storage: Store in a cool, dry, and well-ventilated place, typically at 0-8°C.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Part 1: Column Chromatography
Q1: My compound is streaking badly on the silica gel TLC plate. What's causing this and how can I fix it for my column?
A: Streaking on silica gel is a frequent issue with β-ketoesters. The primary cause is the interaction of the slightly acidic protons on the carbon between the two carbonyl groups (the α-carbon) with the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to partial deprotonation and strong, undesirable interactions, causing the compound to move unevenly.
Troubleshooting Steps:
-
Neutralize the Mobile Phase: The most effective solution is to add a small amount of a volatile base to your eluent system.[4]
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., ethyl acetate/hexane). This will neutralize the acidic sites on the silica, leading to sharper bands and better separation.
-
Pyridine: Can also be used, but triethylamine is more common due to its higher volatility, making it easier to remove under reduced pressure.
-
-
Use a Different Stationary Phase: If neutralization is insufficient, consider a less acidic stationary phase.[4]
Q2: I'm struggling to separate my product from a non-polar impurity. How can I improve the resolution?
A: Achieving good separation between compounds of similar polarity requires careful optimization of the mobile phase.[4]
Optimization Strategy:
-
Systematic TLC Analysis: Before running the column, screen various solvent systems with Thin Layer Chromatography (TLC).[5] A good starting point for this compound would be mixtures of hexane and ethyl acetate.
-
Goal Rf: Aim for an Rf value for your desired product of approximately 0.25-0.35. This generally provides the best balance for separation on a column.
-
If the spots are too high (high Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (ethyl acetate).
-
If the spots are too low (low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.
-
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient can significantly improve separation.[4]
-
Start with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) to elute the non-polar impurity first.
-
Gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate) to then elute your more polar product. This sharpens the product band and increases the distance from the impurity.
-
Part 2: Recrystallization
Q3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is common when a solution is supersaturated or when the boiling point of the solvent is too high.
Solutions:
-
Use a Lower-Boiling Point Solvent: The chosen solvent's boiling point should be lower than the compound's melting point.[6] If your compound melts around 100°C, a solvent like boiling heptane (BP ~98°C) might be a better choice than toluene (BP ~111°C).
-
Increase the Amount of Solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.[6]
-
Slow Down the Cooling Process: Rapid cooling encourages oil formation. Allow the flask to cool to room temperature slowly on a benchtop before moving it to an ice bath. Insulating the flask can help.[6]
-
Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly. Common pairs include ethanol/water or ethyl acetate/hexane.[6]
Q4: The purity of my recrystallized product is still low. How can I remove persistent impurities?
A: If a single recrystallization is insufficient, it's likely that the impurities have similar solubility properties to your product.
Advanced Techniques:
-
Perform a Second Recrystallization: A second pass is often necessary. Ensure the crystals from the first step are completely dry before proceeding.
-
Change the Solvent System: An impurity that is sparingly soluble in one solvent might be very soluble in another. Experiment with different solvents or solvent pairs for the second recrystallization. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[7]
-
Activated Charcoal Treatment: If the impurity is colored, it may be a polar, high-molecular-weight byproduct. Add a very small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
Part 3: Acid-Base Extraction
Q5: Can I use liquid-liquid extraction to purify this compound, and if so, how?
A: Yes, acid-base extraction can be a powerful preliminary purification step, especially for removing neutral or basic impurities. The technique leverages the acidic nature of the α-proton in the β-ketoester moiety.[8][9]
Mechanism: The α-proton can be deprotonated by a mild aqueous base, forming a water-soluble enolate salt. Neutral organic impurities will remain in the organic phase.
Workflow:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.[9]
-
Extraction with Base: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[10] Avoid strong bases like NaOH, which could hydrolyze the ester group. The deprotonated product will move into the aqueous layer.[10][11]
-
Separation: Separate the aqueous layer (containing your product) from the organic layer (containing neutral impurities).
-
Acidification: Cool the aqueous layer in an ice bath and re-acidify it carefully with a dilute acid (e.g., 1M HCl) until the product precipitates out of the solution.[10]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Q6: I've formed a stable emulsion during extraction. How can I break it?
A: Emulsions are colloidal suspensions of one liquid in another and can be persistent.
Methods to Break Emulsions:
-
Time: Let the separatory funnel stand for an extended period. Sometimes the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic component and helping to break the emulsion.[10]
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite® or glass wool can help break it up.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes the presence of impurities that are both more and less polar than the target compound.
1. Preparation of the Column:
- Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane containing 0.5% triethylamine).
- Pack the column with the slurry, ensuring no air bubbles are trapped. A general rule is to use a 30:1 to 50:1 ratio of silica gel to crude material by weight.[4]
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
- Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
3. Elution:
- Begin eluting with the low-polarity mobile phase (e.g., 5% EtOAc/Hexane + 0.5% Et₃N).
- Collect fractions and monitor them by TLC, visualizing with a UV lamp.
- Once the less polar impurities have eluted, gradually increase the mobile phase polarity (e.g., to 10% EtOAc, then 15% EtOAc) to elute the product.
4. Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization from a Solvent Pair (Ethanol/Water)
1. Dissolution:
- Place the crude solid in an Erlenmeyer flask with a stir bar.
- Add the minimum amount of hot ethanol required to fully dissolve the solid at boiling point.[6]
2. Saturation:
- While the solution is still hot, add hot water dropwise until you observe persistent cloudiness (turbidity), indicating the solution is saturated.
- Add a few more drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.
3. Crystallization:
- Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[6]
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
4. Isolation:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol/water mixture.
- Dry the crystals under vacuum to remove residual solvent.
Data & Visualization
Data Tables
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Solvent System (v/v) | Purpose & Notes |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (Gradient: 5% to 25% EtOAc) + 0.5% Triethylamine | General purpose separation. Triethylamine is crucial to prevent streaking. |
| Neutral Alumina | Hexane / Dichloromethane (Gradient) | For compounds sensitive to acidic silica gel. | |
| Recrystallization | N/A | Ethanol / Water | Good for moderately polar compounds. Forms well-defined crystals. |
| Ethyl Acetate / Heptane | N/A | Another effective solvent pair for achieving high purity. |
Visual Diagrams
A logical workflow can help in selecting the appropriate purification strategy.
Caption: Workflow for selecting a purification method.
This diagram illustrates a decision-making process for purifying this compound, starting from initial analysis to final purity assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Video: Extraction - Concept [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
Side reactions of "Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate" in acidic conditions
Welcome to the technical support center for Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive molecule, particularly under acidic conditions. Here, we address common experimental challenges through a troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles.
Troubleshooting Guide: Unexpected Reaction Outcomes
This section is dedicated to identifying and resolving specific issues that may arise during your experiments.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting a reaction using this compound under acidic conditions, but I'm observing a very low yield of my target molecule. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in reactions involving this compound under acidic conditions often stem from two primary side reactions: hydrolysis and subsequent decarboxylation .
-
Hydrolysis: The methyl ester functionality is susceptible to cleavage in the presence of acid and water, converting it into a β-keto acid.[1][2][3] This reaction is often the first step in the degradation of your starting material.
-
Decarboxylation: The resulting β-keto acid is thermally unstable and can readily lose carbon dioxide upon gentle heating, leading to the formation of a ketone.[1][4][5][6]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize the presence of water that can initiate hydrolysis.
-
Control of Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Elevated temperatures significantly accelerate the rate of decarboxylation.[7]
-
Choice of Acid Catalyst: Opt for a milder Lewis acid or a non-aqueous protic acid if your reaction chemistry allows. The strength of the acid can influence the rate of hydrolysis.
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting material and the formation of byproducts. This will help you determine the optimal reaction time before significant degradation occurs.
Issue 2: Formation of an Unexpected Aromatic Compound
Question: My reaction has produced an unexpected, highly conjugated aromatic compound instead of my intended product. What could this side product be?
Answer:
The presence of the 2-bromophenyl group opens up the possibility of intramolecular cyclization reactions, particularly under acidic conditions that can promote electrophilic aromatic substitution-type mechanisms. A likely side product is a substituted quinoline or a related heterocyclic system. While the direct cyclization of this specific molecule isn't extensively documented, analogous reactions involving ortho-halo-substituted phenyl compounds are known to undergo intramolecular cyclizations.[8][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cyclization.
Preventative Measures:
-
Temperature and Catalyst Moderation: As with hydrolysis, lowering the temperature and using a less aggressive acid catalyst can disfavor the activation energy barrier for cyclization.
-
Protecting Groups: If the dicarbonyl moiety is not directly involved in your desired transformation, consider protecting one or both ketone groups to prevent enol or enolate formation that might facilitate cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic media?
A1: The most common degradation pathway involves a two-step process: acid-catalyzed hydrolysis of the methyl ester to form the corresponding β-keto carboxylic acid, followed by thermal decarboxylation of this intermediate to yield 1-(2-bromophenyl)propane-1,3-dione.
Caption: Primary degradation pathway under acidic conditions.
Q2: Can intramolecular Friedel-Crafts acylation occur?
A2: Yes, an intramolecular Friedel-Crafts-type acylation is a plausible side reaction.[11][12][13][14][15] The enol form of the β-dicarbonyl system can act as a nucleophile, attacking the bromine-substituted aromatic ring. This would be facilitated by a strong Lewis acid catalyst and could lead to the formation of a bicyclic product. To avoid this, use of stoichiometric amounts of a milder Lewis acid and lower reaction temperatures is recommended.
Q3: How does the bromine substituent influence the reactivity?
A3: The bromine atom on the phenyl ring has two main effects:
-
Inductive Effect: As an electron-withdrawing group, it slightly deactivates the aromatic ring towards electrophilic attack.
-
Steric Hindrance: Its presence at the ortho position can sterically hinder reactions at the adjacent carbonyl group and may influence the preferred conformation of the molecule, potentially favoring certain intramolecular interactions.
Q4: What analytical techniques are best for monitoring these side reactions?
A4: A combination of techniques is ideal:
| Technique | Application | What to Look For |
| TLC | Quick, qualitative reaction progress | Appearance of new spots with different polarities. |
| LC-MS | Quantitative analysis and identification | Detection of masses corresponding to the hydrolyzed acid, decarboxylated ketone, and potential cyclized products. |
| ¹H NMR | Structural elucidation of products | Disappearance of the methyl ester singlet (~3.8 ppm), changes in aromatic signals, and appearance of new aliphatic protons. |
Q5: Are there alternative reaction conditions to consider if acidic media prove too harsh?
A5: If the desired transformation is compatible, exploring neutral or basic conditions is a logical step. Base-promoted reactions, for instance, would lead to a different set of potential side reactions (e.g., Claisen-type condensations) but would avoid the specific issues of acid-catalyzed hydrolysis and intramolecular Friedel-Crafts reactions.[16]
References
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 8. CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates: a high-yield synthesis of substituted naphthalene amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Free-radical cyclization approach to polyheterocycles containing pyrrole and pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 14. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
Technical Support Center: Optimizing Reaction Yield with Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during its use in complex organic synthesis.
A Note on Isomers: This guide focuses on the This compound specified in your query. While much of the available literature discusses the para-isomer (4-bromophenyl), the chemical principles governing the reactivity of the β-ketoester and aryl bromide functionalities are analogous. This guide will address the unique steric and electronic considerations pertinent to the ortho-isomer where applicable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties, handling, and typical applications of this compound.
Q1: What are the key reactive features of this compound?
A1: This molecule possesses two primary reactive sites, making it a versatile synthetic building block:
-
The 1,3-Dicarbonyl (β-Ketoester) Moiety: The methylene protons (at the C3 position) are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for easy deprotonation to form a stable enolate, which is a potent nucleophile.[1][2] This reactivity is central to its use in forming heterocyclic systems (e.g., pyrazoles, isoxazoles, pyrimidines) and in C-C bond-forming reactions like alkylations.[3][4]
-
The Aryl Bromide Moiety: The bromine atom on the phenyl ring is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the introduction of a wide array of substituents at the aromatic core.
Q2: What are the primary applications of this compound in drug discovery and development?
A2: Its structural motifs are prevalent in medicinal chemistry. The 1,3-dicarbonyl portion is a classic precursor for a vast range of heterocycles that form the core of many pharmaceutical agents.[6] The aryl bromide allows for late-stage functionalization, a key strategy in building libraries of analogs for structure-activity relationship (SAR) studies.[7] For instance, similar dioxobutanoic acid structures have been investigated as potential enzyme inhibitors.[8]
Q3: What are the recommended storage and handling procedures?
A3:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, ideally refrigerated at 0-8°C.[6][9] The compound is a solid (off-white needles) with a melting point in the range of 102-108°C (for the 4-bromo isomer).[6][9]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.[10] Brominated organic compounds should be handled with care, as they can be irritants and have potential long-term health effects.[11][12]
Q4: Which analytical techniques are best for monitoring reaction progress?
A4: A combination of techniques is recommended for robust reaction monitoring:
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative assessment of the consumption of starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on reactant consumption and product formation while confirming the mass of the desired product and identifying potential byproducts.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of the final product and can be used for quantitative analysis (qNMR) of the reaction mixture if an internal standard is used.[14]
Section 2: Troubleshooting Guides for Low Reaction Yield
This section provides a systematic, cause-and-effect approach to diagnosing and solving common issues encountered during reactions with this compound.
Issue 1: Low Yield in Heterocycle Synthesis (e.g., Condensation with Hydrazines or Ureas)
Condensation reactions rely on the nucleophilicity of the enolate form of the β-dicarbonyl. Low yields often point to issues with its formation or subsequent reaction.
Possible Cause A: Inefficient Enolate Formation The acidity of the α-protons is high, but suboptimal base or solvent choice can lead to an unfavorable equilibrium.
-
Scientific Rationale: The reaction proceeds via nucleophilic attack from the enolate of the dicarbonyl compound or the enamine formed from a nitrogen nucleophile. The efficiency of this process depends on the concentration of this key intermediate.
-
Solution Protocol:
-
Base Selection: If using a base, ensure its pKa is sufficient to deprotonate the methylene group effectively. For acid-catalyzed condensations (e.g., Knorr synthesis), use a suitable acid catalyst like acetic acid or a Lewis acid to promote enol formation and activate the carbonyls.
-
Solvent Polarity: Protic solvents (e.g., ethanol, methanol) can facilitate proton transfer and are commonly used. Aprotic polar solvents may also be effective depending on the specific reaction.
-
Temperature: Gently heating the reaction (e.g., to 50-80°C) can often drive the condensation to completion. Monitor by TLC or LC-MS to avoid decomposition.
-
Possible Cause B: Steric Hindrance from the Ortho-Bromo Group The bulky bromine atom at the C2 position can sterically hinder the approach of the nucleophile to the adjacent benzoyl carbonyl group.
-
Scientific Rationale: The ortho-substituent can clash with the incoming nucleophile, increasing the activation energy of the desired condensation step compared to its less-hindered para- or meta-isomers.
-
Solution Protocol:
-
Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) or at a higher temperature to overcome the kinetic barrier.
-
Use Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions that are sluggish under conventional heating.[15]
-
Catalyst Choice: For certain condensations, specific catalysts may be employed to promote the reaction under milder conditions.
-
Caption: Competing pathways for the Pd(0) catalyst.
Possible Cause B: Suboptimal Reaction Parameters Cross-coupling reactions are highly sensitive to the choice of base, solvent, and temperature.
-
Scientific Rationale: The base is crucial for the transmetalation step (e.g., in Suzuki coupling) and to neutralize HX formed during the cycle. The solvent must solubilize all components and have an appropriate boiling point. Temperature affects reaction rates but can also accelerate catalyst decomposition if too high. [16]* Solution Protocol:
-
Systematic Screening: If yield is low, perform a systematic screen of key parameters. A Design of Experiments (DoE) approach can be highly effective.
-
Parameter Optimization Table: Use the following table as a guide for screening conditions for a Suzuki coupling.
-
| Parameter | Condition 1 (Starting Point) | Condition 2 | Condition 3 | Condition 4 | Rationale & Comments |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | t-BuOK | Base strength and solubility are critical. K₃PO₄ is often effective for hindered substrates. |
| Solvent | Dioxane/H₂O | Toluene/H₂O | 2-MeTHF | DMF | Solvent choice affects solubility and reaction temperature. Anhydrous conditions may be needed. |
| Temperature | 80 °C | 100 °C | 60 °C | Room Temp | Balance reaction rate against potential catalyst or substrate degradation. |
| Ligand | SPhos | XPhos | RuPhos | JohnPhos | Bulky, electron-rich ligands are essential to prevent catalyst deactivation. [16] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol%)
-
SPhos ligand (1-2 mol% if not using a pre-catalyst complex)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Dioxane or 2-MeTHF)
-
Degassed water (if using an aqueous solvent system)
Procedure:
-
Vessel Preparation: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and any additional ligand, followed by the anhydrous solvent.
-
Degassing (if using aqueous system): If a biphasic system is used, add the degassed water. Sparge the resulting mixture with inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. aklectures.com [aklectures.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | 60395-85-9 [sigmaaldrich.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Bromination - Wordpress [reagents.acsgcipr.org]
- 12. LCSS: BROMINE [web.stanford.edu]
- 13. benchchem.com [benchchem.com]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Welcome to the technical support resource for the crystallization of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this key chemical intermediate. As Senior Application Scientists, we have compiled this information based on established crystallization principles and extensive field experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
A1: Understanding the "Oiling Out" Phenomenon
"Oiling out" occurs when a compound separates from a supersaturated solution as a liquid phase (an oil) rather than a solid crystalline lattice.[1][2] This is a common problem in crystallization, especially with organic compounds, and it happens when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[1][3] The resulting oil is often an impure, supercooled liquid that can trap impurities more readily than a well-ordered crystal, defeating the purpose of recrystallization.[1][2] Eventually, this oil may solidify into an amorphous glass or a poorly crystalline solid.[1]
Causality Behind Oiling Out:
-
High Impurity Levels: Significant impurities can dramatically lower the melting point of your compound, a phenomenon known as freezing-point depression.[1][3]
-
Rapid Supersaturation: If the solution is cooled too quickly, it can become supersaturated at a temperature that is still above the compound's depressed melting point.[2]
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, or its polarity may be too different from your compound, leading to incomplete miscibility of the molten solute.[3]
Troubleshooting Protocol for Oiling Out:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation temperature.[1][4] This ensures that the solution becomes saturated at a lower temperature, hopefully below the compound's melting point.
-
Slow Down the Cooling Rate: Rapid cooling is a primary cause of oiling out.[2] Once the compound is fully dissolved, allow the flask to cool to room temperature slowly. Insulating the flask with glass wool or paper towels can promote the gradual formation of crystals.[4][5]
-
Induce Crystallization at a Higher Temperature: Try to initiate crystal growth while the solution is still warm by scratching the inside of the flask with a glass rod or adding a seed crystal.[4][6] This provides a nucleation site for crystal formation to begin before the solution cools to the point of oiling out.
-
Re-evaluate Your Solvent System: If the problem persists, the solvent may be the issue.
-
For single-solvent systems: Choose a solvent with a lower boiling point.
-
For mixed-solvent systems: Adjust the ratio. If you are using a solvent pair where one dissolves the compound well (soluble solvent) and the other poorly (insoluble solvent), try adding more of the "soluble solvent".[1]
-
Below is a decision-making workflow for addressing an "oiling out" event.
References
Technical Support Center: Degradation Pathways of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate under Oxidative Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation under oxidative conditions. As your Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting a forced degradation study on this compound?
Forced degradation studies, also known as stress testing, are a critical component of drug development and are mandated by regulatory bodies like the FDA and ICH.[1][2] The primary objectives for studying a molecule like this compound are:
-
To identify potential degradation products: This helps in understanding the impurity profile of the drug substance under various stress conditions.
-
To elucidate degradation pathways: Mapping the degradation pathways provides insights into the chemical stability of the molecule.[2]
-
To develop and validate stability-indicating analytical methods: A stability-indicating method is crucial to accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.[3]
-
To inform formulation and packaging development: Understanding the molecule's susceptibility to oxidation helps in selecting appropriate excipients and packaging to protect the drug product.[2][4]
Q2: What are the most likely sites of oxidative attack on the this compound molecule?
The structure of this compound presents several moieties susceptible to oxidative degradation. The primary site of interest is the β-dicarbonyl system, which is known to be susceptible to oxidative cleavage.[5][6] Other potential sites include the benzylic position and the aromatic ring, although the latter is generally less reactive under mild oxidative conditions.
Q3: What are some common oxidizing agents used in forced degradation studies, and which are most relevant for this compound?
A range of oxidizing agents can be used to simulate oxidative degradation. For this compound, the following are particularly relevant:
-
Hydrogen Peroxide (H₂O₂): A widely used and versatile oxidizing agent that can generate hydroxyl radicals, leading to a variety of degradation products.[7][8]
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can cleave carbon-carbon bonds, particularly in the dicarbonyl region.[9][10][11]
-
Ozone (O₃): A powerful oxidizing agent that can react with the enol form of the β-dicarbonyl system.[12][13][14]
-
Oxone® (Potassium Peroxymonosulfate): A milder and more selective oxidizing agent for the cleavage of 1,3-dicarbonyls.[5][15]
Q4: What is a "mass balance" in the context of a degradation study, and why is it important?
Mass balance is a critical parameter in a forced degradation study that ensures all components of the sample are accounted for after degradation.[16] It is calculated by summing the assay value of the parent drug and the levels of all known and unknown degradation products. A good mass balance (typically close to 100%) indicates that the analytical method is capable of detecting all major degradants and that no significant amounts of volatile or non-chromophoric products have been formed.[16]
Troubleshooting Guide
Issue 1: No significant degradation is observed after exposing the compound to oxidative stress.
-
Possible Cause: The stress conditions (concentration of oxidizing agent, temperature, duration) may be too mild for this particular molecule.
-
Recommended Actions:
-
Increase Oxidant Concentration: Incrementally increase the concentration of the oxidizing agent (e.g., from 3% H₂O₂ to 10% H₂O₂).
-
Increase Temperature: Conduct the experiment at a higher temperature (e.g., 50-60°C), as thermal stress can accelerate oxidative degradation.[17]
-
Extend Exposure Time: Increase the duration of the study (e.g., from 24 hours to 72 hours).
-
Change the Oxidizing Agent: If one agent is ineffective, try a stronger or different type of oxidant (e.g., switch from H₂O₂ to KMnO₄).
-
Issue 2: The compound degrades completely, making it difficult to identify intermediate degradation products.
-
Possible Cause: The stress conditions are too harsh, leading to rapid and complete degradation of the parent molecule.
-
Recommended Actions:
-
Decrease Oxidant Concentration: Reduce the concentration of the oxidizing agent.
-
Lower the Temperature: Perform the experiment at room temperature or even refrigerated conditions to slow down the reaction rate.
-
Reduce Exposure Time: Sample at earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the formation of primary degradants.
-
Use a Milder Oxidant: Consider using a milder oxidizing agent like Oxone® to achieve more controlled degradation.[5]
-
Issue 3: The mass balance is significantly less than 100%.
-
Possible Cause:
-
Some degradation products may be volatile and lost during the experiment.
-
Degradants may lack a UV chromophore, making them undetectable by HPLC-UV.
-
Degradation products might be irreversibly adsorbed onto the HPLC column.
-
-
Recommended Actions:
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-chromophoric or poorly chromophoric compounds.[18]
-
Analyze the Headspace: If volatile degradants are suspected, use headspace gas chromatography-mass spectrometry (GC-MS) to analyze the vapor phase above the sample.
-
Modify Chromatographic Conditions: Adjust the mobile phase composition or gradient to ensure all components are eluted from the column.
-
Proposed Oxidative Degradation Pathways
The primary degradation of this compound under oxidative conditions is expected to involve the cleavage of the β-dicarbonyl moiety. Two likely pathways are proposed below:
Caption: Proposed oxidative degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation with Hydrogen Peroxide
This protocol outlines a typical procedure for studying the oxidative degradation of this compound using hydrogen peroxide.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation:
-
In a clean vial, add 1 mL of the stock solution.
-
Add 1 mL of 3% (v/v) hydrogen peroxide solution.
-
Cap the vial and gently mix.
-
-
Control Sample Preparation:
-
In a separate vial, add 1 mL of the stock solution.
-
Add 1 mL of purified water.
-
This will serve as the control to account for any hydrolytic degradation.
-
-
Incubation: Store both the stress and control samples at 50°C for 24 hours, protected from light.
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method, preferably with both UV and MS detection.
-
Caption: Experimental workflow for forced degradation with hydrogen peroxide.
Data Presentation
The results of the forced degradation study should be summarized in a clear and concise table to facilitate comparison and analysis.
| Stress Condition | Duration (hours) | Assay of Parent (%) | % of Major Degradant 1 | % of Major Degradant 2 | Total Impurities (%) | Mass Balance (%) |
| 3% H₂O₂ at 50°C | 0 | 100.0 | 0.0 | 0.0 | 0.0 | 100.0 |
| 4 | 95.2 | 2.1 | 0.5 | 2.6 | 97.8 | |
| 8 | 90.1 | 4.3 | 1.2 | 5.5 | 95.6 | |
| 12 | 85.3 | 6.8 | 2.0 | 8.8 | 94.1 | |
| 24 | 78.9 | 10.5 | 3.1 | 13.6 | 92.5 | |
| 0.1 M KMnO₄ at RT | 2 | 82.5 | 8.9 | 4.5 | 13.4 | 95.9 |
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Oxidative Cleavage of 1,3-Dicarbonyls to Carboxylic Acids with Oxone [organic-chemistry.org]
- 6. Cleavage of 1,3-dicarbonyls through oxidative amidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CA1143741A - Process for oxidation of ketones by hydrogen peroxide - Google Patents [patents.google.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. orientjchem.org [orientjchem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Organic acid formation in the gas-phase ozonolysis of α,β-unsaturated ketones - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP03210D [pubs.rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Oxone-Mediated Oxidative Cleavage of β-Keto Esters and 1,3-Diketones to α-Keto Esters and 1,2-Diketones in Aqueous Medium [organic-chemistry.org]
- 16. sgs.com [sgs.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate Purity by HPLC
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. For a molecule like Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate, a versatile building block in organic synthesis, ensuring its purity is paramount. This guide provides an in-depth analytical validation of its purity using High-Performance Liquid Chromatography (HPLC), benchmarked against alternative methodologies. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for selecting and implementing the most suitable analytical strategy for their specific needs.
The Central Role of Purity in Pharmaceutical Research
The presence of impurities in a drug substance can have significant and often deleterious effects on its pharmacological and toxicological profile.[1][2] Even structurally similar impurities can elicit different biological responses, potentially reducing the therapeutic efficacy of the active pharmaceutical ingredient (API) or introducing unforeseen toxicity.[2][3] Regulatory bodies worldwide, including the FDA and EMA, have stringent requirements for the identification, quantification, and control of impurities in drug substances and products.[4] Therefore, the development and validation of robust analytical methods for purity assessment is a critical and non-negotiable aspect of the drug development lifecycle.[5][6]
HPLC as the Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) has long been considered the gold standard for purity analysis in the pharmaceutical industry.[4][7] Its widespread adoption is attributable to its high resolving power, sensitivity, and adaptability to a wide range of compounds.[2][6] The fundamental principle of HPLC involves the separation of components in a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).[8][9] This separation allows for the accurate quantification of the main compound and the detection of any related impurities.[1][6]
A typical HPLC system consists of a solvent reservoir, a pump, an injector, a column, a detector, and a data acquisition system.[8][9] The choice of stationary phase, mobile phase composition, and detector are critical parameters that are optimized during method development to achieve the desired separation. For a compound like this compound, a reversed-phase HPLC method using a C18 column is a logical starting point due to the molecule's moderate polarity.
A Rigorous HPLC Method Validation: A Step-by-Step Protocol
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[10][11][12][13]
Here, we present a detailed protocol for the validation of an HPLC method for determining the purity of this compound.
Experimental Protocol: HPLC Method Validation
1. System Suitability: Before commencing any validation experiments, system suitability testing (SST) is performed to ensure that the chromatographic system is operating correctly.[8][9] This typically involves injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, retention time, theoretical plates, and tailing factor.
2. Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][15]
-
Procedure: A solution of this compound is spiked with known related impurities and potential degradation products. The chromatograms of the spiked and unspiked samples are compared to ensure that the peak for the main compound is well-resolved from all other peaks.
3. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[14][15]
-
Procedure: A series of solutions of this compound are prepared at different concentrations, typically ranging from 50% to 150% of the target concentration. The peak area response is plotted against the concentration, and the linearity is evaluated by calculating the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999.[16]
4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[14][17]
-
Procedure: Accuracy is assessed by performing recovery studies. A known amount of this compound is added to a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery of the analyte is then calculated. The acceptance criterion for accuracy is typically between 98.0% and 102.0% recovery.[16]
5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][14] It is typically evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time. This is assessed by analyzing a minimum of six replicate samples at 100% of the test concentration.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, and/or different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should typically be not more than 2%.[18]
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]
-
Procedure: The effect of small changes in parameters such as mobile phase composition (e.g., ±2% organic solvent), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min) on the chromatographic performance is evaluated.
Visualizing the HPLC Validation Workflow
Caption: A flowchart illustrating the key stages of HPLC method validation.
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is a powerful and well-established technique, other analytical methods offer complementary or, in some cases, superior capabilities for purity assessment. Here, we compare our validated HPLC method with two prominent alternatives: Quantitative Nuclear Magnetic Resonance (qNMR) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[19] The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal.[19] This makes qNMR a powerful tool for purity determination, especially for novel compounds where a certified reference standard may not be available.[20]
Key Advantages of qNMR:
-
Direct Measurement: Does not require a chemically identical reference standard.[19]
-
Structural Information: Provides structural information about the analyte and any impurities present in the same experiment.[19][21]
-
High Accuracy and Precision: Capable of delivering highly accurate and precise purity values.[19]
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS combines the high separation efficiency of UPLC with the sensitive and specific detection capabilities of mass spectrometry.[22] UPLC utilizes smaller particle size columns, resulting in faster analysis times and improved resolution compared to conventional HPLC. The coupling with a mass spectrometer allows for the determination of the mass-to-charge ratio of the analyte and any impurities, providing a high degree of confidence in their identification.[23][24][25]
Key Advantages of UPLC-MS:
-
Superior Resolution and Speed: Faster analysis times and better separation of complex mixtures.[22]
-
High Sensitivity and Specificity: The mass spectrometer provides highly sensitive and specific detection, enabling the identification of trace-level impurities.[23][24]
-
Impurity Identification: Facilitates the identification of unknown impurities by providing their molecular weight.[23][25]
Performance Data Summary (Hypothetical Data)
The following table summarizes the hypothetical performance data for the purity analysis of this compound using the validated HPLC method, qNMR, and UPLC-MS.
| Parameter | HPLC | qNMR | UPLC-MS |
| Specificity | High (with appropriate method development) | Very High (structurally informative) | Excellent (mass-based detection) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% | 99.0 - 101.0% |
| Precision (RSD) | < 1.5% | < 1.0% | < 1.5% |
| Limit of Quantification (LOQ) | ~0.05% | ~0.1% | ~0.01% |
| Analysis Time | ~20 min | ~15 min | ~5 min |
| Reference Standard Required | Yes (of the same compound) | Yes (internal standard, different compound) | Yes (for quantification) |
Visualizing the Method Comparison
Caption: A comparative overview of HPLC, qNMR, and UPLC-MS for purity analysis.
Choosing the Right Tool for the Job: A Concluding Perspective
The selection of an analytical method for purity determination is a strategic decision that should be guided by the specific requirements of the analysis.
-
HPLC remains the workhorse for routine quality control due to its robustness, reliability, and cost-effectiveness.[22] A well-validated HPLC method, as detailed in this guide, provides a high degree of confidence in the purity assessment of compounds like this compound.
-
qNMR is an invaluable tool, particularly in early-stage research and for the certification of reference standards, where its ability to provide direct and highly accurate quantification without a specific reference material is a significant advantage.[19][20][26]
-
UPLC-MS excels in situations requiring high throughput, enhanced sensitivity, and the definitive identification of unknown impurities.[22] It is particularly well-suited for impurity profiling and stability studies where the detection and characterization of trace-level degradants are critical.[23]
Ultimately, a comprehensive purity assessment strategy may involve the synergistic use of these techniques. For instance, HPLC can be used for routine purity testing, while UPLC-MS can be employed to identify any out-of-specification impurities, and qNMR can be used to certify the purity of the primary reference standard. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality, safety, and efficacy of their chemical entities.
References
- 1. uhplcs.com [uhplcs.com]
- 2. moravek.com [moravek.com]
- 3. mastelf.com [mastelf.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. usp.org [usp.org]
- 9. uspbpep.com [uspbpep.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 14. assayprism.com [assayprism.com]
- 15. aaps.ca [aaps.ca]
- 16. pharmtech.com [pharmtech.com]
- 17. actascientific.com [actascientific.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. benchchem.com [benchchem.com]
- 20. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. benchchem.com [benchchem.com]
- 23. ijprajournal.com [ijprajournal.com]
- 24. tandfonline.com [tandfonline.com]
- 25. resolvemass.ca [resolvemass.ca]
- 26. m.youtube.com [m.youtube.com]
A Comparative Guide to the Spectroscopic Analysis of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel small molecules is a cornerstone of chemical research and development. In this guide, we provide an in-depth analysis of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate, a versatile building block in organic synthesis. While experimental spectra for this specific compound are not widely available, this guide will leverage established spectroscopic principles and data from analogous structures to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. Furthermore, we will objectively compare the utility of NMR with other common analytical techniques, providing a comprehensive framework for its characterization.
The Subject Molecule: this compound
The structure of this compound presents several key features for spectroscopic analysis: an ortho-substituted bromophenyl ring, a β-dicarbonyl system prone to keto-enol tautomerism, and a methyl ester group. Understanding the interplay of these functionalities is crucial for accurate spectral interpretation.
Mass spectrometry fragmentation of "Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate"
An In-Depth Guide to the Mass Spectrometry Fragmentation of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Introduction: The Analytical Challenge of a Multifunctional Molecule
This compound is a multifaceted organic compound featuring a β-diketoester system and a brominated aromatic ring. This structure is of significant interest to researchers in medicinal chemistry and materials science, where such scaffolds are common. Characterizing this molecule unequivocally is paramount, and mass spectrometry (MS) stands as a primary tool for confirming its molecular weight and elucidating its structure through controlled fragmentation.
This guide provides a comprehensive analysis of the predicted mass spectrometric behavior of this compound. As a senior application scientist, this document moves beyond a simple recitation of data, offering a predictive analysis grounded in the fundamental principles of organic mass spectrometry. We will explore the likely fragmentation pathways under different ionization conditions, compare the utility of MS against other common analytical techniques, and provide a robust experimental protocol for researchers seeking to analyze this or structurally similar molecules.
Predicted Mass Spectrometry Fragmentation Pathways
The fragmentation of this compound is dictated by its functional groups: a ketone, an ester, and a brominated phenyl ring. The ionization method used will significantly influence the resulting mass spectrum.
Electron Ionization (EI-MS): A High-Energy Approach
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and predictable fragmentation. This is ideal for structural elucidation based on the resulting fragment ions.
The Molecular Ion (M⁺•): The first key feature is the molecular ion peak. Due to the presence of a bromine atom, the molecular ion will appear as a characteristic doublet of nearly equal intensity, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.[1][2]
-
M⁺• (with ⁷⁹Br): m/z 284
-
[M+2]⁺• (with ⁸¹Br): m/z 286
Major Fragmentation Pathways: The primary fragmentation events are driven by the presence of two carbonyl groups, which direct cleavage at adjacent bonds (α-cleavage).[3][4][5]
-
α-Cleavage at the Benzoyl Group: The most favorable cleavage is expected to occur between the two carbonyl groups, leading to the formation of a stable, resonance-stabilized 2-bromobenzoyl cation. This is often a dominant peak in the spectrum.
-
Fragment: 2-bromobenzoyl cation ([C₇H₄BrO]⁺)
-
Predicted m/z: 183/185
-
-
α-Cleavage at the Ester Group: Cleavage adjacent to the ester carbonyl can result in the loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl radical (•COOCH₃).
-
Fragment (Loss of •OCH₃): [M - 31]⁺
-
Predicted m/z: 253/255
-
Fragment (Loss of •COOCH₃): [M - 59]⁺
-
Predicted m/z: 225/227
-
-
Further Fragmentation of the Benzoyl Cation: The 2-bromobenzoyl cation (m/z 183/185) can subsequently lose a molecule of carbon monoxide (CO) to form the 2-bromophenyl cation.
-
Fragment: 2-bromophenyl cation ([C₆H₄Br]⁺)
-
Predicted m/z: 155/157
-
-
Loss of Bromine: The molecular ion can also lose a bromine radical (•Br), although this may be less favorable than the charge-stabilizing α-cleavages.
-
Fragment: [M - Br]⁺
-
Predicted m/z: 205
-
The following diagram illustrates these predicted high-energy fragmentation pathways.
Caption: Predicted EI-MS fragmentation of the target molecule.
Electrospray Ionization (ESI-MS/MS): A Softer Approach
ESI is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation via collision-induced dissociation (CID). This method is highly sensitive and is the standard for liquid chromatography-mass spectrometry (LC-MS).[6][7][8]
Positive Ion Mode ([M+H]⁺): In positive mode, protonation will likely occur on one of the carbonyl oxygens. CID of the [M+H]⁺ ion (m/z 285/287) would be expected to show losses of neutral molecules.
-
Loss of Methanol: A common pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH).
-
Fragment: [M+H - CH₃OH]⁺
-
Predicted m/z: 253/255
-
-
Loss of Water: If protonation occurs on the keto-oxygen, loss of water (H₂O) is possible.
-
Fragment: [M+H - H₂O]⁺
-
Predicted m/z: 267/269
-
Negative Ion Mode ([M-H]⁻): The most acidic protons are on the methylene carbon situated between the two carbonyl groups. Deprotonation here creates a stable enolate ion. CID of this [M-H]⁻ precursor (m/z 283/285) can provide highly specific fragments.
-
Loss of Bromine: In negative chemical ionization (NCI), the formation of bromide anions (Br⁻) is often a dominant process for brominated aromatic compounds.[9][10] While ESI is different, monitoring for Br⁻ (m/z 79/81) can be a selective way to detect brominated species.
-
Decarboxylation: Loss of carbon dioxide (CO₂) from the deprotonated molecule is a potential pathway.
-
Fragment: [M-H - CO₂]⁻
-
Predicted m/z: 239/241
-
Comparison with Alternative Analytical Techniques
While mass spectrometry is powerful, a multi-technique approach is often necessary for complete characterization.
| Technique | Strengths for this Molecule | Weaknesses for this Molecule |
| Mass Spectrometry (MS) | - High sensitivity (sub-picomole).- Provides molecular weight and formula (with HRMS).- Structural information from fragmentation patterns. | - Isomers may have similar fragmentation.- Does not provide definitive stereochemical or connectivity data alone. |
| NMR Spectroscopy (¹H, ¹³C) | - Unambiguously determines the carbon-hydrogen framework and connectivity.- Can distinguish between isomers (e.g., 2-bromo vs. 3-bromo vs. 4-bromo). | - Significantly lower sensitivity than MS.- Requires larger sample quantities and longer analysis times. |
| Infrared (IR) Spectroscopy | - Quickly confirms the presence of key functional groups (C=O stretch for ketone and ester, C-Br stretch, aromatic C-H). | - Provides very limited information on the overall molecular structure or connectivity.- Not suitable for complex mixture analysis. |
| Liquid Chromatography (LC) | - Excellent for separating the target compound from impurities or in a complex matrix.- When coupled with MS (LC-MS), it provides retention time as an additional identifier.[11] | - Does not provide structural information on its own.- Method development can be time-consuming. |
Experimental Protocol: LC-ESI-MS/MS Analysis
This protocol outlines a standard method for the analysis of this compound using a modern LC-MS/MS system.
1. Sample Preparation:
- Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile.
- Create a working solution by diluting the stock solution to 1 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Parameters:
- Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Parameters:
- Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.
- Capillary Voltage: 3.5 kV (Positive), -2.5 kV (Negative).
- Source Temperature: 150 °C.
- Desolvation Gas (N₂): 800 L/hr at 400 °C.
- Full Scan (MS1): Scan from m/z 100 to 400 to identify the precursor ion ([M+H]⁺ or [M-H]⁻).
- Tandem MS (MS/MS): Select the precursor ions (m/z 285/287 for positive mode, 283/285 for negative mode) for collision-induced dissociation (CID).
- Collision Energy: Ramp collision energy from 10-40 eV to observe the full range of fragment ions.
The workflow for this analytical approach is visualized below.
Caption: A typical LC-ESI-MS/MS experimental workflow.
Summary of Predicted Fragment Ions
The table below summarizes the key ions predicted to be observed in the mass spectrum of this compound.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Ionization Mode | Proposed Origin |
| 284/286 | [C₁₁H₉BrO₄]⁺• | EI | Molecular Ion (M⁺•) |
| 285/287 | [C₁₁H₁₀BrO₄]⁺ | ESI (+) | Protonated Molecule ([M+H]⁺) |
| 283/285 | [C₁₁H₈BrO₄]⁻ | ESI (-) | Deprotonated Molecule ([M-H]⁻) |
| 253/255 | [C₁₀H₆BrO₃]⁺ | EI / ESI (+) | Loss of •OCH₃ (EI) or CH₃OH (ESI) |
| 225/227 | [C₉H₆BrO₂]⁺ | EI | Loss of •COOCH₃ |
| 183/185 | [C₇H₄BrO]⁺ | EI | α-Cleavage (2-Bromobenzoyl cation) |
| 155/157 | [C₆H₄Br]⁺ | EI | Loss of CO from m/z 183/185 |
| 79/81 | [Br]⁻ | ESI (-) | Bromide Anion |
Conclusion
The structural analysis of this compound via mass spectrometry is a study in predictive fragmentation based on functional group chemistry. Under high-energy EI conditions, the molecule is expected to cleave predictably at the bonds alpha to its two carbonyl groups, yielding a characteristic 2-bromobenzoyl cation at m/z 183/185. In contrast, softer ESI methods coupled with tandem MS will likely show neutral losses of methanol from the protonated molecule or generate a stable deprotonated enolate. By combining the high sensitivity and structural insight of LC-MS/MS with the definitive connectivity information from NMR, researchers can achieve an unambiguous and comprehensive characterization of this and other complex molecules, a critical step in any drug development or chemical research pipeline.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. fiveable.me [fiveable.me]
- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 6. acikerisim.afsu.edu.tr [acikerisim.afsu.edu.tr]
- 7. mdpi.com [mdpi.com]
- 8. LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide for Researchers: Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate and its Ethyl Ester Analog
For professionals in chemical synthesis and drug discovery, the selection of appropriate starting materials and intermediates is a critical decision that profoundly influences reaction outcomes, timelines, and overall project success. This guide provides an in-depth comparison of two closely related β-keto esters: Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate and its ethyl ester counterpart, Ethyl 4-(2-bromophenyl)-2,4-dioxobutanoate. While differing by only a single methylene group in the ester functionality, these compounds exhibit subtle yet significant variations in their physicochemical properties and reactivity. Understanding these differences is paramount for rational experimental design and optimization.
This guide will delve into a comparative analysis of their synthesis, physical and chemical properties, and reactivity in common synthetic transformations. All discussions are grounded in established chemical principles and supported by experimental data from analogous compounds where direct data is unavailable.
Synthesis via Crossed Claisen Condensation
The most common and efficient method for the synthesis of these β-keto esters is the crossed Claisen condensation. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. In this case, 2'-bromoacetophenone serves as the ketone component, while dimethyl oxalate or diethyl oxalate provides the ester functionality. The absence of α-hydrogens in the oxalates prevents their self-condensation, making them ideal partners for this transformation.
The general mechanism involves the deprotonation of the α-carbon of 2'-bromoacetophenone by a strong base, such as sodium ethoxide or sodium methoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the dialkyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion yields the desired β-keto ester. An acidic workup is then required to neutralize the reaction mixture and isolate the product.
A Senior Application Scientist's Guide to β-Ketoester Selection in Hantzsch Pyridine Synthesis: A Comparative Analysis of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Introduction: The Critical Role of the β-Ketoester in Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis, a classic multicomponent reaction discovered in 1881, remains a cornerstone for the construction of 1,4-dihydropyridines (DHPs) and subsequently, pyridines.[1] These scaffolds are of immense interest in medicinal chemistry, forming the core of numerous therapeutic agents, including the blockbuster calcium channel blocker Nifedipine.[2] The elegance of this one-pot reaction lies in its convergence of an aldehyde, a nitrogen source (typically ammonia or ammonium acetate), and two equivalents of a β-dicarbonyl compound, most commonly a β-ketoester.[3]
While the aldehyde component has been extensively studied for its influence on the final product's structure and biological activity, the choice of the β-ketoester is equally critical, profoundly impacting reaction kinetics, yield, and even the feasibility of the synthesis. This guide provides an in-depth comparison of "Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate" with other commonly employed and structurally relevant β-ketoesters in the context of the Hantzsch synthesis. We will delve into the mechanistic implications of substrate choice, supported by experimental data and field-proven insights, to empower researchers in making informed decisions for their synthetic campaigns.
The Hantzsch Reaction Mechanism: A Stepwise Perspective
The generally accepted mechanism for the Hantzsch synthesis involves a series of condensation and addition reactions, as illustrated below. Understanding this pathway is crucial to appreciating the influence of the β-ketoester's structure. The reaction typically proceeds through two key intermediates: an enamine formed from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) formed from the second equivalent of the β-ketoester and the aldehyde.[3] The subsequent Michael addition of the enamine to the unsaturated system, followed by cyclization and dehydration, affords the 1,4-dihydropyridine core.
Figure 1: Generalized mechanism of the Hantzsch pyridine synthesis.
Comparative Analysis: this compound in Focus
To provide a comprehensive comparison, we will evaluate "this compound" against two classes of β-ketoesters: a simple, un-substituted analogue, Methyl 4-phenyl-2,4-dioxobutanoate, and its para-substituted isomer, Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate. This allows for the dissection of both steric and electronic effects.
The Subject of Comparison: Structural Features
| Compound Name | Structure | Key Features |
| This compound | ![]() | Ortho-substituted: Bulky bromine atom in the ortho position introduces significant steric hindrance. Electron-withdrawing: Bromine exerts a moderate electron-withdrawing inductive effect. |
| Methyl 4-phenyl-2,4-dioxobutanoate | ![]() | Unsubstituted: Serves as a baseline for comparison, with minimal steric and electronic influence from the phenyl ring. |
| Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | ![]() | Para-substituted: Bromine is electronically influential but sterically remote from the reactive carbonyl group. |
(Note: Actual chemical structure images would be embedded in a publication; placeholders are used here.)
Expected Performance Based on Physicochemical Properties
The performance of these ketoesters in the Hantzsch synthesis is dictated by a combination of steric and electronic factors that influence the reactivity of the dicarbonyl moiety.
1. Steric Effects: The Impact of the Ortho-Bromo Group
The primary differentiating feature of This compound is the presence of the bulky bromine atom in the ortho position. This is anticipated to have a significant impact on the reaction:
-
Reduced Reaction Rates: The steric bulk of the ortho-bromo group is likely to hinder the approach of nucleophiles (the enamine in the Michael addition step and ammonia in the initial enamine formation) to the adjacent carbonyl group. This steric hindrance can increase the activation energy of these steps, leading to slower reaction rates compared to its para-substituted and unsubstituted counterparts.
-
Lower Yields: Significant steric hindrance can lead to incomplete reactions or favor side reactions, resulting in lower overall yields of the desired 1,4-dihydropyridine. While specific data for this exact ketoester is scarce in the literature, studies on Hantzsch reactions with ortho-substituted benzaldehydes consistently report lower yields compared to their meta- and para-isomers, a phenomenon attributed to steric hindrance. It is reasonable to extrapolate a similar trend for substituents on the ketoester's phenyl ring.
2. Electronic Effects: The Role of the Bromo Substituent
The bromine atom is an electron-withdrawing group, primarily through its inductive effect.
-
Increased Electrophilicity: The electron-withdrawing nature of the bromine atom will increase the electrophilicity of the carbonyl carbons in both the ortho- and para-substituted ketoesters. This could potentially accelerate the initial nucleophilic attack by ammonia to form the enamine and the subsequent Michael addition.
-
Ortho vs. Para Electronic Effects: In Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate , the electronic effect is purely inductive and resonance-based, transmitted through the aromatic ring. In This compound , the inductive effect is more pronounced due to the proximity of the bromine atom to the reactive center. However, this electronic advantage is likely to be overshadowed by the steric hindrance discussed above.
Hypothetical Comparative Data
| β-Ketoester | Expected Yield (%) | Expected Reaction Time (hours) | Rationale |
| Methyl 4-phenyl-2,4-dioxobutanoate | 85-95% | 4-6 | Baseline reactivity with minimal steric and electronic hindrance. |
| Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | 80-90% | 4-6 | The electron-withdrawing effect of the para-bromo group may slightly enhance reactivity, but the effect is generally modest. |
| This compound | 40-60% | >12 | Significant steric hindrance from the ortho-bromo group is expected to drastically reduce the reaction rate and overall yield. |
Experimental Protocols: A Guide to Hantzsch Synthesis
To provide a practical framework, we present three representative protocols for the Hantzsch synthesis, adaptable for the ketoesters discussed.
Protocol 1: Classical Thermal Synthesis
This traditional method is robust and requires standard laboratory equipment.
Workflow Diagram:
Figure 2: Workflow for classical Hantzsch synthesis.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add the aldehyde (10 mmol), the β-ketoester (20 mmol), and ammonium acetate (15 mmol).
-
Add ethanol (30 mL) as the solvent.
-
Heat the mixture to reflux and maintain for the required reaction time (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to improved yields and cleaner product profiles.[4][5]
Workflow Diagram:
Figure 3: Workflow for microwave-assisted Hantzsch synthesis.
Step-by-Step Methodology:
-
In a 10 mL microwave reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).
-
Add ethanol (3 mL) and a small magnetic stir bar.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize from ethanol for further purification.
Protocol 3: Solvent-Free Synthesis
Solvent-free conditions offer a greener alternative, often with the use of a catalyst.[6]
Step-by-Step Methodology:
-
In a mortar and pestle, grind together the aldehyde (1 mmol), the β-ketoester (2 mmol), ammonium acetate (1.2 mmol), and a catalytic amount of an acid catalyst like p-toluenesulfonic acid (10 mol%).
-
Transfer the resulting paste to a round-bottom flask.
-
Heat the mixture in an oil bath at 80-100 °C for the specified time, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the solid mass and stir.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize from ethanol.
Conclusion and Recommendations
The choice of β-ketoester in the Hantzsch pyridine synthesis is a critical parameter that can significantly influence the outcome of the reaction. Based on our analysis of steric and electronic effects, This compound is predicted to be a challenging substrate for this transformation. The substantial steric hindrance imposed by the ortho-bromo substituent is likely to lead to significantly slower reaction rates and lower yields compared to its para-substituted and unsubstituted analogs.
For researchers aiming for high efficiency and yield, Methyl 4-phenyl-2,4-dioxobutanoate or Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate would be more suitable starting materials. However, if the incorporation of the 2-bromophenyl moiety is a synthetic necessity, optimization of reaction conditions will be paramount. We recommend exploring microwave-assisted synthesis or the use of highly active catalysts to overcome the steric barrier. Extended reaction times and careful monitoring will be essential.
This guide provides a framework for understanding the nuanced role of the β-ketoester in the Hantzsch synthesis. By considering the interplay of steric and electronic factors, researchers can make more strategic decisions in their synthetic design, ultimately leading to more efficient and successful outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.org [mdpi.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to β-Keto Esters in the Biginelli Reaction: Spotlight on Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
For researchers, medicinal chemists, and professionals in drug development, the Biginelli reaction stands as a cornerstone of multicomponent reactions for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant therapeutic potential. The judicious selection of starting materials is paramount for the success of this reaction, and the β-keto ester component plays a pivotal role in determining the reaction's efficiency and the final product's structural diversity.
This guide provides an in-depth comparison of various β-keto esters in the Biginelli reaction, with a special focus on the performance of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate. Through a blend of established experimental data and expert analysis, we will explore the nuances of how the structure of the β-keto ester influences reaction outcomes.
The Biginelli Reaction: A Versatile Tool for Heterocyclic Synthesis
The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-keto ester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[1] This acid-catalyzed reaction is celebrated for its simplicity and efficiency in generating complex heterocyclic scaffolds.[2] The core mechanism, while debated in its finer details, is generally accepted to proceed through a series of bimolecular reactions, initiated by the condensation of the aldehyde and urea to form an acyliminium ion intermediate. This intermediate is then attacked by the enol of the β-keto ester, followed by cyclization and dehydration to yield the final DHPM product.
Caption: Generalized mechanism of the Biginelli reaction.
The Role of the β-Keto Ester
The structure of the β-keto ester is a critical determinant of the Biginelli reaction's success. Key aspects influenced by the β-keto ester include:
-
Reactivity: The rate of enolization and the nucleophilicity of the enol directly impact the reaction kinetics.
-
Steric Hindrance: Bulky substituents on the β-keto ester can impede the approach of the acyliminium ion, potentially lowering the reaction yield.
-
Electronic Effects: Electron-withdrawing or -donating groups can alter the electron density of the enol, influencing its reactivity.
Comparative Performance of β-Keto Esters
To provide a clear comparison, we will first examine the performance of common, unsubstituted β-keto esters, followed by an analysis of more complex, substituted analogues.
Table 1: Performance of Common β-Keto Esters in the Biginelli Reaction
| β-Keto Ester | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Benzaldehyde | HCl | Ethanol | 18 | 94 | [3] |
| Methyl acetoacetate | Benzaldehyde | HCl | Ethanol | 18 | 92 | [4] |
| Ethyl benzoylacetate | Benzaldehyde | HCl | Ethanol | 24 | 85 | |
| Acetylacetone | Benzaldehyde | Thiourea, DMS | None | 4 | 78 | [5] |
The data in Table 1 demonstrates that simple alkyl acetoacetates, such as ethyl and methyl acetoacetate, are highly effective substrates for the Biginelli reaction, consistently providing high yields.
The Case of this compound
To approximate the effect of the ortho-bromo substituent, we can examine studies that have investigated the impact of substituted benzaldehydes on the Biginelli reaction, as the steric and electronic effects on the electrophilic component can provide insights into the nucleophilic component.
Table 2: Effect of Benzaldehyde Substitution on Biginelli Reaction Yields
| Aldehyde | β-Keto Ester | Catalyst | Time (h) | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Ethyl acetoacetate | Bentonitic clay | 4 | 80 | [6] |
| 2-Bromobenzaldehyde | Ethyl acetoacetate | Bentonitic clay | 4 | 70 | [6] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Bentonitic clay | 4 | 80 | [6] |
| 2-Chlorobenzaldehyde | Ethyl acetoacetate | Bentonitic clay | 4 | 73 | [6] |
| 4-Fluorobenzaldehyde | Ethyl acetoacetate | Bentonitic clay | 4 | 81 | [6] |
| 2-Fluorobenzaldehyde | Ethyl acetoacetate | Bentonitic clay | 4 | 72 | [6] |
Analysis and Expert Insights:
The data in Table 2 clearly indicates that ortho-substituted benzaldehydes consistently result in lower yields compared to their para-substituted counterparts.[6] This is attributed to steric hindrance from the ortho substituent, which impedes the initial nucleophilic attack of urea on the aldehyde, a rate-determining step in the reaction.
Extrapolating this trend to this compound, we can anticipate a similar impact on the reaction yield. The ortho-bromo group on the phenyl ring of the β-keto ester would likely create steric congestion around the enol, hindering its attack on the acyliminium ion.
Furthermore, the bromine atom is an electron-withdrawing group, which would decrease the electron density of the enol, making it a less potent nucleophile. This electronic effect, combined with the steric hindrance, suggests that This compound would likely be a less reactive substrate in the Biginelli reaction compared to unsubstituted aryl or simple alkyl β-keto esters, resulting in moderate to good, but not excellent, yields under standard conditions.
To achieve higher yields with this substrate, optimization of the reaction conditions would be crucial. Strategies could include:
-
Use of stronger Lewis acid catalysts: To enhance the electrophilicity of the acyliminium ion.
-
Higher reaction temperatures: To overcome the activation energy barrier imposed by steric hindrance.
-
Microwave irradiation: Which has been shown to accelerate the reaction and improve yields.
Experimental Protocol: A General Procedure for the Biginelli Reaction
This protocol provides a robust starting point for performing the Biginelli reaction. It is recommended to optimize the conditions for specific substrates.
Caption: A typical experimental workflow for the Biginelli reaction.
Step-by-Step Methodology:
-
Reagent Combination: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aldehyde (1.0 eq), the β-keto ester (1.0 eq), and urea or thiourea (1.5 eq).
-
Rationale: Using a slight excess of urea helps to drive the reaction to completion.
-
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol (approximately 10 mL per mmol of aldehyde). Add a catalytic amount of a Brønsted or Lewis acid (e.g., 3-4 drops of concentrated HCl).[3]
-
Rationale: Ethanol is a common solvent as it effectively dissolves the reactants and the product often precipitates upon cooling. The acid catalyst is essential for the formation of the acyliminium ion intermediate.
-
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Rationale: Heating increases the reaction rate. TLC allows for the determination of the reaction's endpoint.
-
-
Isolation of the Product: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol.[7]
Conclusion
While simple β-keto esters like ethyl acetoacetate remain the workhorses of the Biginelli reaction, the use of more complex, substituted analogues like this compound offers a pathway to novel dihydropyrimidinone structures. Although direct comparative data is lacking, an analysis of structure-activity relationships strongly suggests that the ortho-bromo substituent will likely lead to a moderate decrease in reactivity due to steric and electronic effects. However, with careful optimization of reaction conditions, this substrate can undoubtedly be a valuable tool for the synthesis of new chemical entities. The insights and protocols provided in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors and to successfully navigate the versatile landscape of the Biginelli reaction.
References
Comparative Analysis of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate Derivatives: A Guide to Structure-Activity Relationships for Kynurenine-3-Monooxygenase Inhibition
For researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for neurodegenerative disorders, the modulation of the kynurenine pathway has emerged as a promising strategy. Within this pathway, the enzyme kynurenine-3-monooxygenase (KMO) represents a critical control point. Its inhibition can shift the metabolic cascade away from the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and towards the synthesis of the neuroprotective kynurenic acid (KYNA).[1][2] This guide provides a detailed comparative analysis of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate and its derivatives, a class of compounds that have demonstrated significant potential as KMO inhibitors.
The core structure, a 4-aryl-2,4-dioxobutanoate scaffold, has been the subject of extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. This guide will dissect the structure-activity relationships (SAR) of this class of compounds, with a particular focus on the influence of halogen substitution on the phenyl ring. By presenting available experimental data, detailed methodologies, and visual representations of key concepts, this document aims to provide a comprehensive resource for the rational design of next-generation KMO inhibitors.
The Kynurenine Pathway: A Therapeutic Target
The kynurenine pathway is the primary metabolic route for tryptophan in mammals.[3] Under normal physiological conditions, it plays a crucial role in cellular energy production. However, under inflammatory conditions, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites.[1] KMO is a key enzyme at a critical branch point in this pathway, catalyzing the conversion of kynurenine to the neurotoxic 3-hydroxykynurenine.[2][4] By inhibiting KMO, the metabolic flux can be redirected towards the production of kynurenic acid, an antagonist of ionotropic glutamate receptors with neuroprotective properties.[1][5] This therapeutic strategy holds promise for a range of neurological conditions, including Huntington's disease, Alzheimer's disease, and Parkinson's disease.[4]
Caption: The Kynurenine Pathway and the critical role of KMO.
Structure-Activity Relationship of Phenyl-Dioxobutanoate Derivatives
Impact of Halogen Substitution
Studies on related 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters have demonstrated that halogen substitution on the phenyl ring is a critical determinant of KMO inhibitory activity. For instance, derivatives with 3-chloro and 3-fluoro substitutions have been identified as potent inhibitors.[6] This suggests that the electron-withdrawing nature and the size of the halogen atom at specific positions play a crucial role in the interaction with the enzyme's active site.
The presence of a bromine atom, as in the titular compound "this compound," introduces both steric bulk and an electron-withdrawing inductive effect at the ortho position. The precise impact of this substitution pattern on KMO inhibition requires direct comparative studies. However, based on the activity of other halogenated analogs, it is hypothesized that the ortho-bromo substituent could influence the conformation of the molecule, thereby affecting its binding affinity to the KMO active site.
Comparative Inhibitory Potency
To provide a clearer picture of the SAR, the following table summarizes the available inhibitory data for a selection of halogenated 4-phenyl-4-oxobutanoic acid derivatives against KMO. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound ID | Substituent on Phenyl Ring | Target | IC50 (µM) | Reference |
| 1 | 2-Bromo | KMO | Data not available | - |
| 2 | 3-Chloro | KMO | Potent Inhibition | [6] |
| 3 | 3-Fluoro | KMO | Potent Inhibition | [6] |
| 4 | 3,4-Dichloro | KMO | Potent Inhibition | [7] |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
The data, although incomplete for a direct comparison of the 2-bromo derivative, strongly indicates that halogenation of the phenyl ring is a favorable modification for KMO inhibition. The high potency of the 3-chloro, 3-fluoro, and 3,4-dichloro analogs underscores the importance of electron-withdrawing groups at the meta and para positions. Further studies are warranted to determine the specific inhibitory potency of the ortho-bromo derivative and to establish a clear hierarchy of potency based on the position and nature of the halogen substituent.
Experimental Protocols
To facilitate further research and comparative studies, this section provides a detailed, step-by-step methodology for the synthesis of a representative compound and the in vitro KMO inhibition assay.
Synthesis of Methyl 4-(Aryl)-2,4-dioxobutanoate Derivatives
The synthesis of methyl 4-aryl-2,4-dioxobutanoate derivatives can be achieved through a Claisen condensation reaction between a substituted acetophenone and dimethyl oxalate.
Workflow for Synthesis:
Caption: General workflow for the synthesis of target compounds.
Step-by-Step Protocol:
-
Preparation: To a solution of a substituted acetophenone (1.0 eq) in an anhydrous solvent such as toluene or THF, add a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To the resulting mixture, add a solution of dimethyl oxalate (1.2 eq) in the same anhydrous solvent dropwise at 0 °C.
-
Stirring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired methyl 4-aryl-2,4-dioxobutanoate.
In Vitro Kynurenine-3-Monooxygenase (KMO) Inhibition Assay
The inhibitory activity of the synthesized compounds against KMO can be determined using a spectrophotometric assay that measures the consumption of the cofactor NADPH.[8][9]
Workflow for KMO Inhibition Assay:
Caption: Workflow for the in vitro KMO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human KMO enzyme, L-kynurenine (substrate), NADPH (cofactor), and the test compounds in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Assay Plate Setup: In a 96-well UV-transparent plate, add the assay buffer, KMO enzyme, and varying concentrations of the test compounds. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Pre-incubate the plate at 37 °C for 10-15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over a period of 15-30 minutes using a microplate reader. The rate of NADPH consumption is proportional to the KMO activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The available evidence strongly suggests that methyl 4-phenyl-2,4-dioxobutanoate derivatives are a promising class of KMO inhibitors. The structure-activity relationship is heavily influenced by the substitution pattern on the phenyl ring, with halogenation proving to be a key strategy for enhancing inhibitory potency. While this guide has synthesized the current understanding, a clear gap remains in the direct comparative evaluation of ortho, meta, and para-substituted bromophenyl derivatives.
Future research should focus on the systematic synthesis and biological evaluation of a comprehensive series of halogenated analogs to precisely delineate the impact of substituent position and identity. Such studies will be instrumental in the rational design of more potent and selective KMO inhibitors with improved pharmacokinetic profiles, ultimately paving the way for novel therapeutic interventions for a range of neurodegenerative and inflammatory disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 4. Kynurenine 3-monooxygenase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate. As a brominated organic compound utilized in pharmaceutical development and organic synthesis, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, its classification as a brominated organic compound necessitates treating it as hazardous.[1] Brominated compounds can be toxic, corrosive, and reactive, requiring cautious handling.[1][3]
Based on safety data sheets (SDS) for structurally similar chemicals, the primary hazards are likely to include skin, eye, and respiratory irritation.[4][5][6] Thermal decomposition may release toxic and irritating gases such as carbon oxides and hydrogen halides.[7][8][9] Therefore, all handling and disposal operations must be predicated on the assumption that this compound is hazardous.
Table 1: Physico-chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1035235-10-9 | [10] |
| Molecular Formula | C₁₁H₉BrO₄ | [10] |
| Molar Mass | 285.09 g/mol | [10] |
| Appearance | Solid (form may vary) | [2] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [10] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Proper handling is the first line of defense against chemical exposure.[1] Before beginning any work that will generate waste, ensure all necessary safety measures are in place.
Engineering Controls
All handling of this compound, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood.[11][12][13] This is a critical engineering control that minimizes the inhalation of any dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[4][6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable.[12][14] Not all materials offer the same level of protection, so selecting the correct PPE is vital.
-
Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.[11][15]
-
Eye Protection : Chemical splash goggles are mandatory to protect against splashes and dust.[5][12]
-
Skin and Body Protection : A fully buttoned, long-sleeved lab coat must be worn.[12] Ensure clothing and shoes are not open-toed or expose skin.[12]
-
Respiratory Protection : While working in a fume hood should provide adequate ventilation, a NIOSH-approved respirator may be required for spill cleanup or if engineering controls fail.[16]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a formal, regulated process. Under no circumstances should this chemical or its solutions be disposed of down the drain.[8][15][17]
Step 1: Waste Classification
This compound must be classified as Halogenated Organic Hazardous Waste .[1] This classification is crucial as halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.
Step 2: Waste Collection and Segregation
Proper segregation prevents dangerous chemical reactions within waste containers.[12][14]
-
Select a Compatible Container : Use a designated, sealable, and chemically resistant waste container. Glass is often a suitable choice for laboratory-scale waste.[1][11]
-
Label Correctly : As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[1][11] The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"[1]
-
Full Chemical Name: "this compound"
-
Accumulation Start Date
-
Associated Hazards (e.g., "Irritant," "Toxic")
-
-
Segregate : Store this waste container separately from incompatible materials, especially alkalis, reducing agents, and strong oxidizing agents.[1][11]
Step 3: Management of Contaminated Materials
Any materials that come into direct contact with the compound are also considered hazardous waste.[1]
-
Solid Waste : Contaminated items such as gloves, weighing paper, pipette tips, and silica gel must be collected in a separate, clearly labeled solid hazardous waste container.[1]
-
Aqueous Waste : Any aqueous solutions containing this compound must be collected as hazardous aqueous waste and should not be mixed with non-hazardous liquid waste.[1]
Step 4: Final Disposal Arrangement
Disposal of the collected waste must be handled by a licensed environmental waste management company.[7][8][9][18]
-
Keep Containers Closed : Ensure the waste container is tightly sealed except when adding waste to prevent the release of vapors.[1]
-
Store Safely : Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area while awaiting pickup.[1]
-
Schedule Pickup : Contact your institution's Environmental Health & Safety (EHS) office to arrange for the collection and disposal of the hazardous waste. Follow all institutional procedures for waste handover.[14]
Disposal and Spill Management Workflow
The following diagram outlines the decision-making process for handling and disposing of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. synzeal.com [synzeal.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chembk.com [chembk.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 13. coconote.app [coconote.app]
- 14. m.youtube.com [m.youtube.com]
- 15. angenechemical.com [angenechemical.com]
- 16. osha.gov [osha.gov]
- 17. epa.gov [epa.gov]
- 18. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Safe Handling and Disposal Guide: Methyl 4-(2-bromophenyl)-2,4-dioxobutanoate
Hazard Identification and Risk Assessment
This compound is a research chemical whose toxicological properties have not been fully investigated. However, its structure, containing a brominated aromatic ring and a β-keto ester functional group, suggests a potential for hazards. Based on analogous compounds, it should be treated as harmful and irritant.
Anticipated Hazards:
-
H302: Harmful if swallowed. [5]
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[6][7] The causality for these hazards lies in the reactivity of the functional groups. The bromophenyl group can impart toxicity and persistence, while the diketo functionality can be reactive toward biological nucleophiles. Therefore, minimizing all routes of exposure is the primary goal of the following protocols.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by robust PPE, is mandatory. This aligns with the principles of the OSHA Laboratory Standard (29 CFR 1910.1450).[8][9][10]
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[11] This is the most critical step in preventing inhalation of potentially harmful aerosols or vapors.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE. This equipment serves as the operator's last line of defense and must be used for all procedures involving this chemical.[11][12]
| Protection Level | Equipment | Purpose and Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes. A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when handling larger volumes or during transfers. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene), Double-Gloved | To prevent skin contact. Brominated organic compounds can penetrate some glove materials. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. Gloves should be changed frequently and immediately upon contamination.[2][13] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. The lab coat must be buttoned completely.[2] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[2][12] |
| Respiratory Protection | NIOSH-Approved Respirator | Required only if work must be performed outside of a fume hood or if engineering controls are confirmed to be insufficient. A proper fit test and training are required before use.[6][14][15] |
Operational and Handling Protocol
A systematic workflow is essential for both safety and experimental success. The following diagram and procedural steps outline the complete handling process from material receipt to disposal.
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Methodology
-
Pre-Handling Preparation:
-
Risk Assessment: Before beginning, review your specific experimental protocol and identify all potential hazards.[10]
-
PPE: Don all required PPE as detailed in the table above before entering the designated handling area.[11]
-
Engineering Controls: Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Emergency & Waste: Ensure an eyewash station, safety shower, and appropriate fire extinguisher are accessible.[3] Prepare and clearly label a "Halogenated Organic Waste" container.[16][17]
-
-
Handling (inside the chemical fume hood):
-
Weighing: Use a balance inside the fume hood or a ventilated balance enclosure to prevent the escape of fine powders.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[2]
-
Reactions & Transfers: Use appropriate, inspected glassware. Ensure all apparatus is securely clamped. Perform all transfers of material carefully to minimize aerosol generation.
-
-
Post-Handling & Storage:
Spill and Emergency Procedures
Immediate and correct response to a spill is critical.[11]
-
Small Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[16]
-
Decontaminate the spill area.
-
-
Large Spill or Spill Outside Fume Hood:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health & Safety (EHS) office and emergency services. Do not attempt to clean up a large spill yourself.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][13][18]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
-
Waste Disposal Plan
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can cause significant environmental harm.
| Waste Type | Disposal Procedure |
| Solutions & Unused Solid | Collect in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container. The container must be compatible with the chemical and any solvents used.[16][17] |
| Contaminated Labware (Gloves, Pipette Tips, Wipes) | Place in a sealed plastic bag or container labeled "Solid Halogenated Hazardous Waste."[1][2] |
Key Disposal Principles:
-
Segregation: It is critical to keep halogenated waste separate from non-halogenated waste streams.[17][19] Co-mingling can significantly increase disposal costs and complexity.
-
Labeling: All waste containers must be clearly labeled with the full chemical name(s) of the contents and the words "Hazardous Waste."[16][19]
-
Storage: Store waste containers in a designated and contained secondary satellite accumulation area within the lab until collection by EHS personnel.[19]
-
Never dispose of this chemical down the drain.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. synzeal.com [synzeal.com]
- 6. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 8. osha.gov [osha.gov]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. osha.gov [osha.gov]
- 11. ipgsf.com [ipgsf.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. angenechemical.com [angenechemical.com]
- 14. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 15. restoredcdc.org [restoredcdc.org]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. 7.2 Organic Solvents [ehs.cornell.edu]
- 18. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



